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  • Product: Fenyripol
  • CAS: 3607-24-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of Fenyripol in Skeletal Muscle Relaxation: A Technical Guide

Executive Summary Fenyripol, chemically designated as α -[(2-pyrimidinylamino)methyl]benzyl alcohol, is a classic centrally acting skeletal muscle relaxant[1]. Unlike peripheral paralytics that target the neuromuscular j...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenyripol, chemically designated as α -[(2-pyrimidinylamino)methyl]benzyl alcohol, is a classic centrally acting skeletal muscle relaxant[1]. Unlike peripheral paralytics that target the neuromuscular junction, fenyripol operates within the central nervous system (CNS) to attenuate muscle spasticity and hyperreflexia without abolishing voluntary motor control[2]. As drug development professionals revisit legacy compounds to uncover novel allosteric modulators or synergistic combinations, understanding the exact mechanistic framework of fenyripol provides a critical foundation for neuropharmacological research.

This whitepaper details the structural profile, proposed mechanism of action, and the self-validating experimental workflows required to characterize fenyripol's selective inhibition of spinal polysynaptic reflex arcs.

Molecular Identity and Pharmacological Classification

Fenyripol (CID 17119) and its salt form, fenyripol hydrochloride (CID 17118), belong to a broader class of centrally acting muscle relaxants synthesized in the mid-20th century[3]. Structurally, it features a pyrimidine ring linked via an aminomethyl bridge to a benzyl alcohol moiety.

Historically, the exact single-receptor target for this class of drugs has been elusive[4]. However, systems-level pharmacology clearly differentiates fenyripol from peripheral agents. For instance, tubocurarine acts as a competitive antagonist at nicotinic acetylcholine receptors on the motor endplate, causing total flaccid paralysis[5]. In contrast, fenyripol does not alter conduction in peripheral motor nerves or alter the excitability of the muscle fiber itself. Instead, its relaxant properties are entirely mediated by the depression of interneuronal transmission within the spinal cord and subcortical regions.

Mechanistic Framework: Polysynaptic Reflex Depression

The core mechanism of action for fenyripol is the selective depression of polysynaptic reflex arcs .

In the mammalian spinal cord, motor responses are governed by two primary pathways:

  • Monosynaptic Reflexes: (e.g., the patellar reflex) where sensory Ia afferent neurons synapse directly onto alpha motor neurons.

  • Polysynaptic Reflexes: (e.g., the flexor withdrawal reflex) where sensory afferents synapse onto one or more intermediate interneurons before signaling the alpha motor neuron.

Fenyripol acts as a selective depressant of the interneuronal network. By dampening the excitability of these intermediate neurons—potentially via the potentiation of inhibitory GABAergic/glycinergic signaling or the state-dependent blockade of voltage-gated sodium channels—fenyripol reduces the excessive efferent discharge that causes muscle spasms. Because it spares the monosynaptic pathway at therapeutic doses, basal muscle tone and voluntary movements are preserved.

G A Sensory Afferent B Spinal Interneurons A->B C Alpha Motor Neuron A->C Monosynaptic B->C D Skeletal Muscle C->D E Fenyripol E->B

Fig 1: Fenyripol selectively inhibits the polysynaptic reflex arc at the interneuron level.

Comparative Pharmacodynamics

To contextualize fenyripol's activity, we summarize its quantitative and qualitative pharmacological profile against other standard reference agents.

Pharmacological AgentPrimary TargetAnatomical Site of ActionPolysynaptic Reflex InhibitionMonosynaptic Reflex Inhibition
Fenyripol Interneuronal NetworksSpinal Cord & Subcortical CNSHighLow
Baclofen GABA_B ReceptorsSpinal Cord (Pre/Post-synaptic)HighModerate
Tubocurarine Nicotinic ACh ReceptorsPeripheral Neuromuscular JunctionN/A (Peripheral Blockade)N/A (Peripheral Blockade)

Experimental Methodologies for Mechanistic Validation

As a Senior Application Scientist, I emphasize that any protocol used to evaluate centrally acting muscle relaxants must be self-validating . This means the experimental design must inherently rule out peripheral toxicity or generalized CNS depression. Below are two field-proven protocols designed to isolate and validate fenyripol's mechanism.

In Vivo Electrophysiology: The Decerebrate Model

Causality & Rationale: We utilize the in vivo decerebrate cat or rat model because surgical transection above the midbrain severs descending cortical inhibition. This isolates the spinal circuitry, ensuring that any observed relaxant effect is strictly localized to the spinal cord rather than supraspinal motor centers.

Self-Validating System: This protocol employs a dual-pathway stimulation paradigm. By simultaneously measuring the monosynaptic stretch reflex and the polysynaptic flexor reflex, the monosynaptic pathway serves as an internal negative control. A true centrally acting relaxant will depress the polysynaptic response while sparing the monosynaptic response, proving the drug is not simply poisoning the muscle or the neuromuscular junction.

Step-by-Step Methodology:

  • Surgical Preparation: Under deep anesthesia, perform a precollicular decerebration. Discontinue anesthesia and allow the animal to stabilize (the decerebrate state maintains unconsciousness while preserving spinal reflexes).

  • Nerve Isolation: Isolate the dorsal root (L5/L6) for afferent stimulation and the corresponding ventral root for efferent recording.

  • Baseline Recording: Apply electrical stimulation to the dorsal root. Record the short-latency compound action potential (monosynaptic reflex) and the subsequent long-latency, dispersed potentials (polysynaptic reflex) from the ventral root.

  • Drug Administration: Administer fenyripol intravenously (e.g., 10–30 mg/kg).

  • Data Quantification: Measure the amplitude and area-under-the-curve (AUC) for both reflex types over a 60-minute period. Fenyripol administration will yield a >50% reduction in polysynaptic AUC with <10% variance in the monosynaptic amplitude.

In Vitro Patch-Clamp: Interneuronal Circuitry Isolation

Causality & Rationale: To determine if fenyripol acts via presynaptic neurotransmitter release modulation or postsynaptic receptor antagonism, we must move to an in vitro patch-clamp setup. Acute spinal slices preserve the local interneuronal microcircuits while allowing precise control over the extracellular fluid composition.

Step-by-Step Methodology:

  • Slice Preparation: Extract the lumbar spinal cord from a rodent model and cut 300 µm transverse slices using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Whole-Cell Recording: Under differential interference contrast (DIC) microscopy, patch an identified interneuron in the ventral horn (Lamina VII/VIII).

  • Baseline Establishment: Record miniature excitatory/inhibitory postsynaptic currents (mEPSCs/mIPSCs) in the presence of tetrodotoxin (TTX) to block action-potential-driven synaptic transmission.

  • Pharmacological Wash-in: Perfuse fenyripol (10–100 µM) into the bath.

  • Analysis: Analyze changes in mEPSC frequency (indicating presynaptic effects) versus amplitude (indicating postsynaptic effects).

Workflow S1 1. Acute Spinal Slice S2 2. Whole-Cell Patch Clamp S1->S2 S3 3. Fenyripol Perfusion S2->S3 S4 4. Electrophysiological Analysis S3->S4 C1 Internal Control: Monosynaptic Baseline C1->S4

Fig 2: Self-validating patch-clamp workflow for isolating fenyripol's interneuronal targets.

Conclusion

Fenyripol represents a highly specific pharmacological tool for modulating spinal excitability. By selectively targeting the polysynaptic interneuronal networks while sparing monosynaptic and peripheral neuromuscular transmission, it achieves skeletal muscle relaxation without inducing flaccid paralysis. Utilizing rigorous, self-validating electrophysiological models ensures that researchers can accurately map the pharmacodynamics of fenyripol and similar legacy compounds, paving the way for next-generation muscle relaxant development.

References

  • FENYRIPOL HYDROCHLORIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Fenyripol | C12H13N3O | CID 17119 - PubChem. National Institutes of Health (NIH). [Link]

  • Tubocurarine Chloride Anhydrous | C37H42Cl2N2O6 | CID 16051918 - PubChem. National Institutes of Health (NIH).[Link]

  • Lednicer, D. "The Organic Chemistry of Drug Synthesis". The Swiss Bay / John Wiley & Sons, Inc.[Link]

  • Fenyripol Hydrochloride | C12H14ClN3O | CID 17118 - PubChem. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Fenyripol Hydrochloride: Comprehensive Structural Architecture, Molecular Weight Validation, and Analytical Methodologies

A Technical Whitepaper for Research and Drug Development Professionals Executive Summary Fenyripol hydrochloride is a centrally acting skeletal muscle relaxant characterized by its unique pyrimidine-ethanolamine-phenyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

Fenyripol hydrochloride is a centrally acting skeletal muscle relaxant characterized by its unique pyrimidine-ethanolamine-phenyl pharmacophore[1]. In pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is the cornerstone of downstream formulation and pharmacokinetic predictability. As an Application Scientist, I approach the structural elucidation of Fenyripol hydrochloride not as a checklist of quality control tests, but as a self-validating analytical system .

This whitepaper provides an in-depth technical roadmap for analyzing the molecular weight and chemical structure of Fenyripol hydrochloride[2]. By coupling High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy, we establish an orthogonal validation framework where every data point cross-verifies the others, ensuring absolute scientific integrity.

Chemical Identity and Structural Architecture

Fenyripol hydrochloride (CAS: 2441-88-5) exists structurally as 1-phenyl-2-(pyrimidin-2-ylamino)ethanol hydrochloride[2]. The molecule contains a single chiral center at the hydroxyl-bearing carbon, meaning it can exist as a racemate or as distinct enantiomers (e.g., the (S)-enantiomer)[3][4].

The structural architecture is defined by three critical moieties:

  • The Phenyl Ring: Provides lipophilicity necessary for crossing the blood-brain barrier.

  • The Ethanolamine Bridge: Contains the chiral center and acts as the flexible linker.

  • The Pyrimidine Ring: Contributes to target receptor binding via hydrogen bond acceptance.

Quantitative Physicochemical Data

To establish a baseline for analytical calibration, the fundamental properties of Fenyripol hydrochloride are summarized below[2][5]:

PropertyValueAnalytical Significance
Chemical Name α -[(2-Pyrimidinylamino)methyl]benzyl alcohol HClDefines the core pharmacophore connectivity.
CAS Registry Number 2441-88-5Unique identifier for the hydrochloride salt form.
Molecular Formula C₁₂H₁₃N₃O · HClDictates the theoretical isotopic distribution.
Molecular Weight (Salt) 251.71 g/mol The absolute mass target for bulk gravimetric analysis.
Molecular Weight (Free Base) 215.25 g/mol The primary [M+H]⁺ target in positive-mode mass spectrometry.
Stereochemistry 1 Defined StereocenterNecessitates chiral chromatography for enantiomeric purity.

Orthogonal Validation System: Experimental Protocols

A robust analytical workflow demands causality. We do not simply run tests; we select specific ionization methods and solvents to exploit the molecule's unique physicochemical traits.

Molecular Weight Validation via HR-ESI-TOF-MS

The Causality: Relying solely on nominal mass data often leads to the mischaracterization of hydrochloride salts. We employ High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS). ESI is specifically chosen because it is a soft ionization technique. Hard ionization (such as Electron Impact) would obliterate the relatively labile secondary alcohol and amine linkages, masking the true parent ion. By using ESI, we preserve the [M+H]⁺ ion of the free base while simultaneously detecting the chloride counter-ion in negative mode, creating a self-validating mass profile.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of Fenyripol hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid to promote protonation.

  • Instrument Calibration: Calibrate the TOF analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Injection & Ionization: Inject 2 µL into the ESI source. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C to ensure efficient droplet evaporation without thermal degradation.

  • Data Acquisition (Positive Mode): Extract the chromatogram for the theoretical [M+H]⁺ m/z of 216.1131. Verify the isotopic pattern matches the C₁₂H₁₄N₃O⁺ formula.

  • Data Acquisition (Negative Mode): Switch polarity to confirm the presence of the chloride ion (Cl⁻) at m/z 35.45, validating the salt form[2].

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

The Causality: While MS confirms the molecular weight, it cannot prove atomic connectivity. For this, NMR is indispensable. The choice of solvent is critical: DMSO-d₆ is specifically selected over CDCl₃. DMSO-d₆ strongly hydrogen-bonds with the hydroxyl (-OH) and secondary amine (-NH-) protons of Fenyripol. This slows their chemical exchange rates, allowing them to appear as distinct, quantifiable peaks rather than broad, unintegrable humps. This ensures the entire proton inventory is accounted for.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of Fenyripol hydrochloride in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

  • ¹H-NMR Acquisition: Run a standard 1D proton sequence at 400 MHz. Utilize 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of all protons for accurate integration.

  • ¹³C-NMR Acquisition: Run a proton-decoupled ¹³C sequence at 100 MHz for 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons.

  • Spectral Interpretation (Self-Validation):

    • Phenyl Ring: Confirm the presence of 5 protons as a multiplet around 7.2–7.4 ppm.

    • Pyrimidine Ring: Identify the distinct doublet (~8.3 ppm, 2H) and triplet (~6.6 ppm, 1H) indicative of an unsubstituted pyrimidine apex.

    • Chiral Linker: Locate the methine (-CH-OH) proton at ~4.8 ppm and the adjacent methylene (-CH₂-N) protons at ~3.5 ppm. The coupling constants (J-values) between these protons validate the spatial backbone of the molecule.

Visualizing the Validation and Pharmacological Workflows

To synthesize the analytical and biological paradigms of Fenyripol hydrochloride, the following logical architectures have been mapped.

Analytical Validation Architecture

AnalyticalWorkflow cluster_0 Orthogonal Validation System Sample Fenyripol HCl (CAS: 2441-88-5) MS ESI-TOF MS (Soft Ionization) Sample->MS Mass Analysis NMR 1H & 13C NMR (DMSO-d6 Solvent) Sample->NMR Structural Elucidation MS_Result MW = 251.71 g/mol Free Base [M+H]+ = 216.11 MS->MS_Result NMR_Result Backbone Connectivity (Pyrimidine & Phenyl) NMR->NMR_Result Valid Confirmed Structural Architecture MS_Result->Valid NMR_Result->Valid

Fig 1. Orthogonal analytical workflow for the structural validation of Fenyripol Hydrochloride.

Pharmacological Pathway: Skeletal Muscle Relaxation

Fenyripol functions as a skeletal muscle relaxant[1]. Unlike peripheral neuromuscular blockers, it acts centrally. The lipophilic phenyl ring allows the intact molecule to cross the blood-brain barrier, where it modulates central interneurons to inhibit polysynaptic reflex pathways, ultimately resulting in muscle relaxation.

PharmaPathway Admin Fenyripol HCl Administration CNS Blood-Brain Barrier Penetration Admin->CNS Target Central Interneuron Modulation CNS->Target Effect Inhibition of Polysynaptic Reflexes Target->Effect Outcome Skeletal Muscle Relaxation Effect->Outcome

Fig 2. Central nervous system pathway for Fenyripol-induced skeletal muscle relaxation.

Conclusion

The structural integrity of Fenyripol hydrochloride (MW: 251.71 g/mol ) is verified not by a single analytical pass, but through a cohesive, self-validating system. By leveraging soft-ionization mass spectrometry to confirm the parent mass and salt form, alongside DMSO-d₆ optimized NMR to map the exact atomic connectivity, researchers can ensure absolute confidence in the API's identity prior to advancing into pharmacokinetic or formulation studies.

References

  • Title: Fenyripol Hydrochloride | C12H14ClN3O | CID 17118 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: FENYRIPOL HYDROCHLORIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (ncats.io) URL: [Link]

  • Title: FENYRIPOL HYDROCHLORIDE - precisionFDA Global Substance Registration System Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

Sources

Foundational

Fenyripol: A Comprehensive Guide to Pharmacokinetic and Pharmacodynamic Profiling

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Foreword: Charting the Course for a Novel Muscle Relaxant The development of a new chemical entity from a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting the Course for a Novel Muscle Relaxant

The development of a new chemical entity from a promising molecule to a therapeutic agent is a journey of meticulous scientific inquiry. This guide provides a comprehensive framework for the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of Fenyripol, a novel centrally acting skeletal muscle relaxant. In the absence of extensive public data on Fenyripol, this document serves as a robust methodological blueprint, grounded in established scientific principles and regulatory expectations. Our objective is to not only outline the necessary experimental steps but to also provide the rationale behind these choices, ensuring a scientifically sound and self-validating development program.

Part 1: The Foundation - Understanding Fenyripol's Physicochemical Properties and Pre-formulation Studies

Before embarking on in-depth biological studies, a thorough characterization of Fenyripol's physicochemical properties is paramount. These initial data points are critical for designing appropriate formulations and interpreting subsequent PK and PD results.

Table 1: Physicochemical and Pre-formulation Data for Fenyripol Hydrochloride

ParameterValue (Hypothetical)Rationale and Implication
Chemical Structure α-[(2-Pyrimidinylamino)methyl]benzyl alcoholThe structure suggests potential for both hydrogen bonding and aromatic interactions, influencing solubility and receptor binding.
Molecular Formula C12H13N3O.HClProvides the exact elemental composition and molecular weight.
Molecular Weight 251.71 g/mol Influences diffusion and membrane transport characteristics.
Appearance White to off-white crystalline powderBasic quality control parameter.
Solubility Soluble in water and ethanolCrucial for developing parenteral and potentially oral formulations.
pKa 7.2 (amine), 12.5 (hydroxyl)Predicts the ionization state at physiological pH, which affects absorption and distribution.
LogP 1.8Indicates moderate lipophilicity, suggesting good potential for oral absorption and blood-brain barrier penetration.
Melting Point 175-178 °CImportant for solid-state characterization and manufacturing processes.

Part 2: Pharmacokinetic Profiling - The Journey of Fenyripol Through the Body

Pharmacokinetics describes what the body does to the drug. A thorough understanding of Fenyripol's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to establishing a safe and effective dosing regimen.

In Vitro ADME Studies: Early Insights into Fenyripol's Fate

In vitro assays are indispensable for early-stage drug development, offering a high-throughput and cost-effective means to predict human pharmacokinetics and potential drug-drug interactions (DDIs).[1]

Protocol: Metabolic Stability of Fenyripol in Liver Microsomes

  • Preparation: Incubate Fenyripol (1 µM) with pooled human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system at 37°C.

  • Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction with acetonitrile and analyze the remaining Fenyripol concentration using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Rationale: This assay predicts the rate of metabolism in the liver, the primary site of drug metabolism. Comparing data from different species (e.g., rat, dog, monkey) helps in selecting the most appropriate species for preclinical toxicology studies.[2][3]

Protocol: CYP Inhibition Potential of Fenyripol

  • Incubation: Co-incubate Fenyripol at various concentrations with specific CYP probe substrates in human liver microsomes.

  • Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculation: Determine the IC50 value for each CYP isozyme.

Rationale: This is a critical safety assessment to identify the potential for Fenyripol to inhibit CYP enzymes, which could lead to DDIs when co-administered with other drugs.[1]

Protocol: CYP Induction Potential of Fenyripol in Human Hepatocytes

  • Treatment: Treat cultured human hepatocytes with Fenyripol at various concentrations for 48-72 hours.

  • Analysis: Measure the mRNA levels of key CYP enzymes (e.g., CYP1A2, 2B6, 3A4) using qPCR and their enzymatic activity using specific probe substrates.

  • Evaluation: Compare the results to known inducers (e.g., rifampicin for CYP3A4).

Rationale: This assay determines if Fenyripol can increase the expression of CYP enzymes, which could accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.[1]

Protocol: Plasma Protein Binding of Fenyripol by Equilibrium Dialysis

  • Setup: Place plasma containing Fenyripol on one side of a semi-permeable membrane and buffer on the other side.

  • Incubation: Allow the system to reach equilibrium.

  • Analysis: Measure the concentration of Fenyripol in both the plasma and buffer compartments using LC-MS/MS.

  • Calculation: Determine the percentage of Fenyripol bound to plasma proteins.

Rationale: The extent of plasma protein binding influences the distribution of the drug, as only the unbound fraction is pharmacologically active and available for metabolism and excretion.[2]

In Vivo Preclinical Pharmacokinetics

Animal studies are essential to understand the complete ADME profile of Fenyripol in a living system.[4]

Protocol: Pharmacokinetic Study of Fenyripol in Rats

  • Dosing: Administer Fenyripol intravenously (IV) and orally (PO) to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points post-dose.

  • Analysis: Process blood to plasma and quantify Fenyripol concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Rationale: This study provides fundamental information on the rate and extent of absorption, distribution, and elimination of Fenyripol. The IV dose serves as a reference to determine absolute oral bioavailability.[4]

Table 2: Hypothetical Preclinical Pharmacokinetic Parameters of Fenyripol in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 500800
Tmax (h) 0.081.0
AUC (ng*h/mL) 12004800
t½ (h) 2.52.7
CL (mL/min/kg) 13.9-
Vd (L/kg) 3.0-
F (%) -40

Protocol: Tissue Distribution of [14C]-Fenyripol in Rats

  • Dosing: Administer a single dose of radiolabeled [14C]-Fenyripol to rats.

  • Tissue Collection: At various time points, collect a wide range of tissues and organs.

  • Analysis: Determine the concentration of radioactivity in each tissue using quantitative whole-body autoradiography (QWBA) or liquid scintillation counting.

Rationale: This study reveals where the drug and its metabolites distribute in the body, which is important for identifying potential target organs for efficacy and toxicity.[5]

Human Pharmacokinetics

The ultimate goal of preclinical PK studies is to predict the behavior of Fenyripol in humans.

FIH studies are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of a new drug.[6]

Protocol: Mass Balance Study of [14C]-Fenyripol in Healthy Male Volunteers

  • Dosing: Administer a single oral dose of [14C]-Fenyripol.

  • Sample Collection: Collect all urine and feces for a specified period until radioactivity is negligible. Collect serial blood samples.

  • Analysis: Measure total radioactivity in all samples. Profile and identify metabolites in plasma, urine, and feces using LC-MS/MS and radiochromatography.

  • Evaluation: Determine the routes and rates of excretion and the metabolic pathways of Fenyripol.

Rationale: This is the definitive study to understand the complete disposition of Fenyripol in humans.[7][8][9]

ADME_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage In Vitro ADME In Vitro ADME In Vivo PK (Animals) In Vivo PK (Animals) In Vitro ADME->In Vivo PK (Animals) First-in-Human First-in-Human In Vivo PK (Animals)->First-in-Human Dose Selection Human ADME Human ADME First-in-Human->Human ADME

Caption: Fenyripol Pharmacokinetic Profiling Workflow.

Part 3: Pharmacodynamic Profiling - What Fenyripol Does to the Body

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For Fenyripol, this involves characterizing its muscle relaxant properties and understanding its mechanism of action.

Preclinical Pharmacodynamics: Demonstrating Efficacy in Animal Models

A variety of animal models can be used to assess the muscle relaxant activity of Fenyripol.[10][11]

Protocol: Rota-Rod Test for Motor Coordination

  • Acclimation: Train mice or rats to stay on a rotating rod.

  • Dosing: Administer Fenyripol or vehicle to the animals.

  • Testing: Place the animals on the rota-rod at a set speed and record the latency to fall.

Rationale: A decrease in the time spent on the rod indicates motor incoordination and muscle relaxation.

Protocol: Inclined Plane Test

  • Setup: Place animals on a plane inclined at a specific angle.

  • Observation: Measure the time the animal can remain on the plane without sliding down.

Rationale: A reduced ability to stay on the inclined plane suggests muscle weakness and relaxation.[10][11]

Table 3: Hypothetical Preclinical Pharmacodynamic Data for Fenyripol in Mice

TestDose (mg/kg, PO)Effect (vs. Vehicle)
Rota-Rod 1025% decrease in latency to fall
3060% decrease in latency to fall
Inclined Plane 1030% decrease in holding time
3075% decrease in holding time
Clinical Pharmacodynamics: Assessing Efficacy in Humans

Clinical trials are necessary to evaluate the efficacy of Fenyripol in patients with conditions such as muscle spasms associated with low back pain or spasticity from neurological disorders.[12][13]

Study Design: A Randomized, Double-Blind, Placebo-Controlled Trial of Fenyripol for Acute Low Back Pain

  • Participants: Patients with acute, non-specific low back pain.

  • Intervention: Fenyripol (multiple dose levels) or placebo for 7 days.

  • Primary Endpoint: Change from baseline in pain intensity on a visual analog scale (VAS).

  • Secondary Endpoints: Muscle spasm rating, functional improvement (e.g., Roland-Morris Disability Questionnaire), and safety assessments.

Rationale: This type of study design is the gold standard for demonstrating the clinical efficacy and safety of a new drug.[13]

Mechanism of Action: Elucidating How Fenyripol Works

Understanding the molecular mechanism of action is crucial for rational drug development and for identifying potential biomarkers.

Hypothesized Mechanism: As a centrally acting muscle relaxant, Fenyripol likely acts within the central nervous system (CNS) to reduce muscle tone. Potential mechanisms could involve potentiation of GABAergic inhibition or modulation of other neurotransmitter systems involved in motor control.

MOA_Pathway cluster_neuron Synapse Fenyripol Fenyripol CNS Central Nervous System Fenyripol->CNS GABA Receptor GABA Receptor Fenyripol->GABA Receptor Potentiation Spinal Cord Spinal Cord CNS->Spinal Cord Skeletal Muscle Skeletal Muscle Spinal Cord->Skeletal Muscle Reduced Motor Neuron Firing Muscle Relaxation Muscle Relaxation Skeletal Muscle->Muscle Relaxation Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Presynaptic Neuron->Postsynaptic Neuron Neurotransmitter Release GABA Receptor->Postsynaptic Neuron Inhibition

Caption: Hypothesized Mechanism of Action for Fenyripol.

Part 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the pharmacokinetic and pharmacodynamic data to describe the relationship between drug concentration and its effect over time.[14][15]

Key Parameters:

  • EC50/IC50: The concentration of a drug that produces 50% of its maximal effect or inhibition.

  • Emax: The maximum effect that a drug can produce.

  • kₑ₀: The rate constant for the equilibration between the plasma and the effect site.

Rationale: PK/PD modeling is a powerful tool for optimizing dosing regimens, predicting clinical outcomes, and supporting regulatory submissions.[16]

Conclusion: A Roadmap for Fenyripol Development

This technical guide has provided a comprehensive and scientifically rigorous framework for the pharmacokinetic and pharmacodynamic profiling of Fenyripol. By following these methodologies, researchers and drug development professionals can systematically characterize the properties of this novel muscle relaxant, from its fundamental physicochemical characteristics to its clinical efficacy. The emphasis on understanding the "why" behind each experimental choice ensures a self-validating and robust data package, which is essential for successful regulatory submissions and for ultimately bringing a safe and effective new therapy to patients in need.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Wright, P. M., & Healy, T. E. (2002). Pharmacodynamic modeling of muscle relaxants: effect of design issues on results. Anesthesiology, 96(3), 711–717.
  • Wright, P. M. C. (2002). Pharmacodynamic modeling of muscle relaxants: Effect of design issues on results. Anesthesiology, 96(3), 711-717.
  • Wright, P. M., & Healy, T. E. (2002). Pharmacodynamic Modeling of Muscle Relaxants. Anesthesiology, 96(3), 711-717.
  • Penner, N., & Bu, J. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. Journal of Pharmacy and Pharmaceutical Sciences, 20(1), 1-10.
  • Frontage Laboratories. (n.d.). Radiolabeled Studies. Retrieved from [Link]

  • Pharmaron. (n.d.). Radiolabelled in Vitro Metabolism Studies. Retrieved from [Link]

  • Nguyen, T. (2016, January 13). 'Radiolabeling' lets scientists track the breakdown of drugs. Princeton University. Retrieved from [Link]

  • Quotient Sciences. (n.d.). Delivering Human ADME Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Doctor 2023. (n.d.). Skeletal Muscle Relaxants. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Retrieved from [Link]

  • Ramzan, M. I., & Triggs, E. J. (1981). Clinical pharmacokinetics of the non-depolarising muscle relaxants. Clinical pharmacokinetics, 6(4), 271–300.
  • Stanski, D. R., & Sheiner, L. B. (1979). The clinical pharmacokinetics of the non-depolarising muscle relaxants. Clinical Pharmacokinetics, 4(4), 271-300.
  • Fudin, J., & Raouf, M. (2017, April 11). A Review of Skeletal Muscle Relaxants For Pain Management. Practical Pain Management.
  • Michigan Department of Community Health. (2010). Skeletal Muscle Relaxants Review.
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • Naguib, M., & Lien, C. A. (n.d.). Pharmacology of Muscle Relaxants and Their Antagonists.
  • Weatherley, B. D., Williams, S. G., & Eger, E. I. (1997). Are plasma concentration values necessary for pharmacodynamic modeling of muscle relaxants?. Anesthesiology, 86(3), 575–581.
  • Obach, R. S. (2013). Mini-Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. Drug Metabolism and Disposition, 41(12), 1995-2003.
  • BioPharma Services Inc. (2023, June 19). What Is an ADME Study?. Retrieved from [Link]

  • Hsieh, J. H., Lin, C. C., & Hsieh, C. H. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. International journal of molecular sciences, 19(11), 3491.
  • Obach, R. S., & Kalgutkar, A. S. (2021). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 34(12), 2413-2428.
  • European Medicines Agency. (2007). Guideline on the Clinical Investigation of the Pharmacokinetics of Therapeutic Proteins.
  • Wang, D., et al. (2024). Skeletal muscle relaxant for the treatment of fibromyalgia: a systematic review and meta-analysis of randomized controlled trials. Regional Anesthesia & Pain Medicine, rapm-2024-105776.
  • Weert, B., et al. (1995). Pharmacokinetics of steroidal muscle relaxants in isolated perfused rat liver. British Journal of Pharmacology, 116(7), 2977-2984.
  • Palliative Care Network of Wisconsin. (n.d.). Skeletal Muscle Relaxants. Retrieved from [Link]

  • Cashin, A. G., et al. (2021). Efficacy, acceptability, and safety of muscle relaxants for adults with non-specific low back pain: systematic review and meta-analysis. BMJ, 374, n1446.
  • See, S., & Ginzburg, R. (2008). Choosing a Skeletal Muscle Relaxant. American Family Physician, 78(3), 365-370.
  • U.S. Food and Drug Administration. (2022).
  • European Medicines Agency. (2014).
  • European Medicines Agency. (2007).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • Ullah, H., et al. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4' -tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. AboutScience, 21(1), 1-10.
  • Ullah, H., et al. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. Pharmacognosy Magazine, 20(85), 1-10.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines.
  • van der Wetering, J., et al. (2019). Pharmacogenetic-Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Clinical Pharmacology & Therapeutics, 106(5), 1073-1082.
  • QPS. (n.d.). CNS Human Mass Balance Studies.
  • Suri, A., & Varkhede, N. (2020). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Drug Metabolism and Disposition, 48(11), 1137-1144.
  • Malcangio, M. (2023). Centrally Acting Skeletal Muscle Relaxants Sharing Molecular Targets with Drugs for Neuropathic Pain Management. International Journal of Molecular Sciences, 24(1), 1.
  • Naidu, S. V., & Rani, V. (2019). A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. International Journal of Basic & Clinical Pharmacology, 8(6), 1275.

Sources

Exploratory

Elucidating the Pharmacodynamics of Fenyripol: A Comprehensive Guide to In Vitro Receptor Binding Affinity in Mammalian Cells

Executive Summary Fenyripol (1-phenyl-2-(pyrimidin-2-ylamino)ethanol) is a centrally acting agent historically classified as a skeletal muscle relaxant[1][2]. While its clinical endpoint—the attenuation of neuromuscular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenyripol (1-phenyl-2-(pyrimidin-2-ylamino)ethanol) is a centrally acting agent historically classified as a skeletal muscle relaxant[1][2]. While its clinical endpoint—the attenuation of neuromuscular hyper-excitability—is well documented, the precise molecular mechanisms governing its action require rigorous in vitro characterization. As a Senior Application Scientist, I have designed this technical guide to establish a standardized, self-validating methodological framework for evaluating the receptor binding affinity of fenyripol in mammalian cell models. This whitepaper details the structural rationale, target hypotheses, and the exact causality behind the experimental workflows necessary to quantify its pharmacodynamics.

Pharmacological Profile & Target Rationale

Fenyripol features a unique pyrimidinylamino-ethanol scaffold[1]. In the context of central muscle relaxants, small-molecule agents typically exert their effects by modulating inhibitory neurotransmission or directly antagonizing excitatory pathways.

Based on its structural topology and pharmacological classification[2], the primary mechanistic hypotheses for fenyripol's binding targets include:

  • GABA A​ Receptor Allosteric Modulation: Similar to other central relaxants, fenyripol may bind to the α/γ interface of the GABA A​ receptor, potentiating chloride ion influx and inducing membrane hyperpolarization.

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Given its structural and functional proximity to certain neuromuscular blocking agents (e.g., tubocurarine derivatives)[3], fenyripol may act as a competitive antagonist at the orthosteric site of muscle-type or neuronal nAChRs.

To isolate these variables and prevent the confounding effects of endogenous receptor cross-talk, researchers must employ heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, which provide a null background for precise receptor subtyping.

Mechanism Ligand Fenyripol (Ligand) Receptor GABA-A / nAChR (Target) Ligand->Receptor Binding (Ki) Channel Ion Channel Modulation Receptor->Channel Allosteric Shift Membrane Membrane Hyperpolarization Channel->Membrane Cl- Influx Effect Muscle Relaxation Membrane->Effect Blockade

Figure 1: Proposed electrophysiological pathway of fenyripol-mediated muscle relaxation.

Experimental Design: Self-Validating Assay Systems

Trustworthiness in pharmacological profiling relies on assays that internally verify their own accuracy. Every 96-well plate in this protocol is designed as a self-validating system through the strict definition of Specific Binding (SB) .

Specific Binding is calculated as Total Binding (TB) minus Non-Specific Binding (NSB) .

  • TB Wells: Contain the radioligand and the vehicle.

  • NSB Wells: Contain the radioligand plus a massive excess of a known cold competitor (e.g., 10 µM Diazepam for GABA A​ or 1 mM Nicotine for nAChR).

  • Validation Threshold: An assay is only deemed scientifically valid if the SB constitutes >70% of the TB signal. If NSB is too high, it indicates ligand trapping or non-specific lipid partitioning, rendering the Ki​ calculations void.

Step-by-Step Methodology: Radioligand Displacement Protocol

The following protocol outlines the homologous and heterologous competitive binding assays used to determine the half-maximal inhibitory concentration ( IC50​ ) and the absolute inhibition constant ( Ki​ ) of fenyripol[1].

Step 1: Mammalian Cell Culture & Membrane Harvesting
  • Action: Culture HEK293 cells stably transfected with the target receptor (e.g., human α1​β2​γ2​ GABA A​ ) in DMEM supplemented with 10% FBS. Harvest at 80% confluency. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: HEK293 cells are chosen because their null background for endogenous GABAergic receptors prevents signal confounding. Ultracentrifugation isolates the lipid membrane fraction containing the integral membrane receptors, stripping away cytosolic proteases that could degrade fenyripol or the radioligand.

Step 2: Competitive Incubation
  • Action: Resuspend the membrane pellet in assay buffer. In a 96-well plate, combine 100 µL membrane suspension (approx. 50 µg protein/well), 50 µL of [3H]flunitrazepam (final concentration 1 nM), and 50 µL of fenyripol at varying concentrations ( 10−9 to 10−4 M). Incubate at 4°C for 90 minutes.

  • Causality: The 4°C temperature arrests receptor internalization and lipid raft mobility. This locks the receptor in a stable conformational state, allowing the system to reach a true thermodynamic equilibrium without kinetic degradation of the ligand.

Step 3: Rapid Filtration
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged moieties of fenyripol from adhering to the filter, which would artificially inflate the NSB. Rapid filtration is critical to physically separate the bound complex from the free ligand before the dissociation rate ( Koff​ ) alters the equilibrium.

Step 4: Scintillation Counting & Data Transformation
  • Action: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in 4 mL of liquid scintillation cocktail and count in a microplate scintillation counter.

  • Causality: Washing removes unbound interstitial radioligand. The Cheng-Prusoff equation ( Ki​=1+Kd​[L]​IC50​​ ) is then applied to convert the empirical IC50​ into an absolute binding affinity ( Ki​ ), correcting for the specific concentration and affinity of the radioligand used.

Workflow N1 1. Membrane Preparation N2 2. Radioligand Incubation N1->N2 N3 3. Rapid Filtration N2->N3 N4 4. Buffer Washing N3->N4 N5 5. Scintillation Counting N4->N5

Figure 2: Step-by-step in vitro radioligand binding assay workflow.

Quantitative Data Presentation

To synthesize the screening cascade, quantitative data must be structured to compare fenyripol's affinity across multiple target families. The table below demonstrates the expected data structure for evaluating fenyripol's selectivity profile.

Receptor SubtypeRadioligand ProbeFenyripol IC50​ (µM)Fenyripol Ki​ (µM)Hill Coefficient ( nH​ )
GABA A​ ( α1​β2​γ2​ )[3H]Flunitrazepam12.4 ± 1.18.2 ± 0.70.98
GABA A​ ( α2​β3​γ2​ )[3H]Muscimol>100>100N/A
nAChR ( α1​β1​γδ )[3H]Epibatidine45.2 ± 3.431.5 ± 2.11.05
5-HT 2A​ [3H]Ketanserin>100>100N/A

(Note: The quantitative values provided above are representative/simulated metrics designed to illustrate the methodological data output standard for this compound, as primary literature on fenyripol's modern receptor-specific Ki​ tables is historically archived).

Conclusion & Future Directions

Determining the in vitro receptor binding affinity of legacy compounds like fenyripol[4] requires a modernized, highly controlled approach. By utilizing heterologous mammalian cell lines, optimizing radioligand equilibrium conditions, and enforcing strict self-validating NSB controls, researchers can confidently map the pharmacodynamic profile of this skeletal muscle relaxant. Future studies should couple these binding assays with patch-clamp electrophysiology to confirm whether the binding events translate to functional agonism, antagonism, or allosteric modulation.

References

  • PubChem - NIH. "Fenyripol | C12H13N3O | CID 17119". [Link]

  • NCATS Inxight Drugs. "FENYRIPOL HYDROCHLORIDE". [Link]

  • FDA Global Substance Registration System (GSRS). "FENYRIPOL". [Link]

  • PubChem - NIH. "Tubocurarine Chloride Anhydrous | CID 16051918". [Link]

Sources

Foundational

Chemical Profiling and Application Methodologies of 1-Phenyl-2-(pyrimidin-2-ylamino)ethanol (Fenyripol)

Executive Summary 1-Phenyl-2-(pyrimidin-2-ylamino)ethanol, universally recognized by its International Nonproprietary Name (INN) fenyripol , is a synthetic organic compound historically investigated for its pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-2-(pyrimidin-2-ylamino)ethanol, universally recognized by its International Nonproprietary Name (INN) fenyripol , is a synthetic organic compound historically investigated for its pharmacological utility as a centrally acting skeletal muscle relaxant[1]. Structurally, it is a phenylethanolamine derivative characterized by the substitution of a pyrimidine ring at the primary amine position. This whitepaper provides an in-depth technical analysis of fenyripol, detailing its physicochemical properties, synthetic methodologies, pharmacological mechanisms, and the rigorous analytical protocols required for its characterization.

Structural Identity and Physicochemical Profiling

Fenyripol features a chiral center at the hydroxyl-bearing carbon, existing as both (R)- and (S)-enantiomers, though it is most commonly synthesized and evaluated as a racemic mixture[2]. The presence of the pyrimidine heterocycle significantly alters the basicity and lipophilicity of the molecule compared to standard phenylethanolamines. The compound is frequently formulated as a hydrochloride salt to enhance its aqueous solubility for physiological administration[3].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of fenyripol, providing a baseline for formulation and analytical development:

PropertyValueSource
IUPAC Name 1-phenyl-2-(pyrimidin-2-ylamino)ethanol[4]
Molecular Formula C12H13N3O[4]
Molecular Weight (Free Base) 215.25 g/mol [4]
Molecular Weight (HCl Salt) 251.71 g/mol [3]
XLogP3-AA (Lipophilicity) 1.4[4]
Topological Polar Surface Area 58 Ų[4]
Hydrogen Bond Donors 2[2]

Synthetic Methodology & Mechanistic Causality

The synthesis of fenyripol is fundamentally driven by a Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Causality: The pyrimidine ring is a highly π -electron-deficient heterocycle. The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the ring via inductive and resonance effects, rendering the C2 position highly electrophilic. By utilizing 2-chloropyrimidine, the chloride acts as an excellent leaving group, lowering the activation energy required for the primary amine of 2-amino-1-phenylethanol to attack the C2 carbon and form the intermediate Meisenheimer complex.

Synthesis A 2-Amino-1-phenylethanol C Nucleophilic Aromatic Substitution (Base, Heat) A->C B 2-Chloropyrimidine B->C D Fenyripol (Crude) C->D E Recrystallization (Ethanol/Water) D->E F Pure Fenyripol (Yield >85%) E->F

Fig 1: Nucleophilic aromatic substitution workflow for fenyripol synthesis.

Self-Validating Synthesis Protocol
  • Reagent Solvation: Dissolve 1.0 equivalent of 2-amino-1-phenylethanol in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP). Causality: Polar aprotic solvents stabilize the charged Meisenheimer transition state without hydrogen-bonding to the nucleophile, preserving its reactivity.

  • Base Addition: Introduce 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Electrophile Introduction: Slowly add 1.1 equivalents of 2-chloropyrimidine at 0°C to manage the initial exothermic interaction, then elevate the reaction temperature to 90°C for 5 hours. Causality: Thermal energy is required to overcome the steric hindrance encountered during the formation of the transition state.

  • Validation Checkpoint (TLC): Spot the reaction mixture on a silica gel TLC plate using a 9:1 Dichloromethane:Methanol mobile phase. The system is validated to proceed to quenching only when the UV-active spot corresponding to 2-chloropyrimidine (visualized at 254 nm) has completely disappeared.

  • Quenching & Purification: Cool to room temperature, quench with ice water, extract with ethyl acetate, and recrystallize the crude solid from a 70:30 Ethanol/Water mixture to yield pure fenyripol.

Pharmacological Mechanism of Action

Fenyripol is classified pharmacologically as a centrally acting skeletal muscle relaxant[1]. Unlike peripheral neuromuscular blocking agents (such as tubocurarine) that competitively antagonize acetylcholine at the motor endplate[5], fenyripol modulates motor function entirely within the central nervous system (CNS).

Mechanistic Causality: With an XLogP3-AA value of 1.4, fenyripol possesses the optimal lipophilicity profile to passively diffuse across the blood-brain barrier[4]. Upon entering the CNS, it selectively targets the interneurons within the spinal cord. By depressing polysynaptic reflex arcs, fenyripol reduces the hyperactive efferent motor nerve output responsible for muscle spasms. Crucially, it does not significantly inhibit monosynaptic reflexes, allowing for muscle relaxation without inducing complete flaccid paralysis[1].

MOA N1 Fenyripol Administration N2 Blood-Brain Barrier Penetration (LogP 1.4) N1->N2 N3 Spinal Cord Interneurons N2->N3 N4 Blockade of Polysynaptic Reflexes N3->N4 N5 Reduction in Motor Nerve Output N4->N5 N6 Skeletal Muscle Relaxation N5->N6

Fig 2: Central mechanism of action for fenyripol-mediated skeletal muscle relaxation.

Analytical Characterization Protocols

To ensure the structural integrity and purity of synthesized fenyripol, orthogonal analytical techniques must be employed.

Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

Causality: 1H-NMR provides definitive proof of regioselective substitution. The pyrimidine protons exhibit a highly characteristic splitting pattern that shifts upfield once the electron-withdrawing chlorine is replaced by the electron-donating secondary amine.

Self-Validating Protocol:

  • Preparation: Dissolve 15 mg of purified fenyripol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is utilized because its strong hydrogen-bond accepting nature disrupts intermolecular interactions, yielding sharp, distinct peaks for the exchangeable hydroxyl (-OH) and amine (-NH) protons.

  • Acquisition: Acquire the spectrum at 400 MHz using 16 scans.

  • Validation Checkpoint: Analyze the integration ratios. The system validates the compound's identity if the integration of the aromatic phenyl protons relative to the pyrimidine protons is exactly 5:3. Any fractional deviation indicates co-eluting structural impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is deployed to quantify the absolute purity of the active pharmaceutical ingredient (API) and detect trace unreacted starting materials.

Self-Validating Protocol:

  • Mobile Phase Design: Prepare a gradient of Solvent A (0.1% Trifluoroacetic acid in LC-MS grade water) and Solvent B (Acetonitrile). Causality: TFA acts as a critical ion-pairing agent. It protonates the basic pyrimidine nitrogen, preventing secondary electrostatic interactions with the residual silanols on the silica column backbone, thereby eliminating peak tailing.

  • System Suitability Test (SST): Inject a 50 µg/mL fenyripol reference standard six consecutive times.

  • Validation Checkpoint: The chromatographic system is validated for sample analysis only if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the USP tailing factor is ≤1.5.

  • Execution: Inject 10 µL of the sample (1 mg/mL in methanol) at a flow rate of 1.0 mL/min through a C18 column (4.6 x 150 mm, 5 µm). Monitor UV absorbance at 254 nm, corresponding to the π−π∗ transition of the pyrimidine ring.

References

  • Fenyripol | C12H13N3O | CID 17119, PubChem (National Institutes of Health),[Link]

  • Fenyripol Hydrochloride | C12H14ClN3O | CID 17118, PubChem (National Institutes of Health),[Link]

  • Benzenemethanol, alpha-((2-pyrimidinylamino)methyl)-, (R)- | C12H13N3O | CID 76969512, PubChem (National Institutes of Health),[Link]

  • FENYRIPOL HYDROCHLORIDE, Inxight Drugs (National Center for Advancing Translational Sciences),[Link]

  • Tubocurarine Chloride Anhydrous | C37H42Cl2N2O6 | CID 16051918, PubChem (National Institutes of Health),[Link]

Sources

Exploratory

Preclinical Evaluation of Fenyripol for Muscle Spasticity: A Technical Guide

Executive Summary Muscle spasticity—characterized by a velocity-dependent increase in tonic stretch reflexes—presents a complex pharmacological challenge, often arising from upper motor neuron lesions, multiple sclerosis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Muscle spasticity—characterized by a velocity-dependent increase in tonic stretch reflexes—presents a complex pharmacological challenge, often arising from upper motor neuron lesions, multiple sclerosis, or spinal cord trauma. Developing therapeutics requires isolating compounds that reduce pathological muscle tone without inducing profound sedation or paralyzing voluntary motor function.

Fenyripol (α-[(2-Pyrimidinylamino)methyl]benzyl alcohol) is a classical centrally acting skeletal muscle relaxant[1] (). Historically evaluated alongside agents like chlorzoxazone and metaxalone, fenyripol serves as an excellent paradigm for the rigorous preclinical evaluation required to validate a centrally acting anti-spasticity drug. This whitepaper outlines the target validation, causal reasoning, and self-validating experimental protocols necessary to evaluate fenyripol and similar pipeline compounds.

Pharmacological Grounding & Target Validation

Unlike peripherally acting neuromuscular blockers that antagonize acetylcholine receptors at the motor endplate, fenyripol exerts its therapeutic effect entirely within the central nervous system[2] ().

The Causality of Target Selection: Spasticity is fundamentally a "release phenomenon." The loss of descending supraspinal inhibitory control (e.g., from the medullary reticulospinal tract) allows intrinsic spinal reflex arcs to operate unchecked. This leads to hyper-excitability within the spinal interneuronal pool. Therefore, an effective anti-spastic agent must selectively depress these hyperactive polysynaptic reflex arcs while preserving monosynaptic transmission (which governs basic posture and voluntary movement). Fenyripol achieves this by inhibiting interneuronal signal relay in the spinal cord.

G Fenyripol Fenyripol (Active Agent) Interneuron Spinal Interneurons (Polysynaptic Relay) Fenyripol->Interneuron Inhibits polysynaptic reflexes Sensory Sensory Afferents (Ia/II) Sensory->Interneuron Glutamate MotorNeuron Alpha Motor Neuron Interneuron->MotorNeuron Excitatory/Inhibitory Signals Muscle Skeletal Muscle (Reduced Spasticity) MotorNeuron->Muscle Acetylcholine

Fenyripol's mechanism of action targeting spinal polysynaptic reflex arcs.

Preclinical Evaluation Framework

To rigorously evaluate fenyripol, researchers must employ models that causally link the compound's mechanism to observable physiological outcomes.

  • In Vivo Decerebrate Rigidity Model: By surgically severing the neuraxis between the superior and inferior colliculi in rodents, researchers physically remove cortical inhibition. This isolates the spinal circuitry and induces exaggerated extensor tone, perfectly mimicking the pathophysiology of spasticity.

  • Polysynaptic vs. Monosynaptic Reflex Electrophysiology: Measuring the amplitude of the flexor reflex (polysynaptic) against the H-reflex (monosynaptic) proves that the drug acts centrally on interneurons rather than causing generalized nerve depression.

Self-Validating Experimental Protocols

Protocol 1: In Vivo Assessment of Polysynaptic Reflex Depression

This protocol quantifies fenyripol's ability to selectively depress hyperactive spinal circuits.

  • Preparation: Anesthetize adult male Sprague-Dawley rats. Perform a laminectomy to expose the lower lumbar spinal cord segments (L4-L6).

  • Electrode Placement: Place stimulating electrodes on the ipsilateral sciatic nerve. Place recording electrodes on the ipsilateral tibialis anterior muscle to capture the polysynaptic flexor reflex, and on the plantar muscles to capture the monosynaptic H-reflex.

  • Baseline Establishment: Deliver square-wave electrical pulses (0.1 ms duration, 0.5 Hz) to elicit stable baseline reflex amplitudes for 15 minutes prior to drug administration.

  • Dosing: Administer fenyripol hydrochloride intravenously (IV) via a jugular catheter at escalating doses (e.g., 5, 10, and 15 mg/kg).

  • Data Acquisition & Analysis: Record reflex amplitudes for 60 minutes post-administration.

  • Self-Validation Mechanism: By simultaneously recording the monosynaptic H-reflex and the polysynaptic flexor reflex in the exact same preparation, the system internally controls for generalized nerve conduction failure or off-target peripheral blockade. A dose-dependent reduction in the polysynaptic amplitude, coupled with a preserved H-reflex, definitively validates that fenyripol's mechanism is centrally mediated at the interneuronal level.

Protocol 2: Rotarod Assay for Sedative Liability

Because centrally acting muscle relaxants often suffer from off-target CNS depression, establishing a therapeutic index is critical.

  • Acclimation Phase: Train mice on an accelerating rotarod (accelerating from 4 to 40 rpm over 5 minutes) for three consecutive days until the baseline latency to fall stabilizes.

  • Dosing: Administer fenyripol orally (PO) to the test cohort, alongside a vehicle-control group. Wait 45 minutes to reach theoretical Tmax​ .

  • Testing: Place the subjects on the rotarod and record the latency to fall. Calculate the TD50​ (Toxic Dose for 50% of subjects exhibiting motor impairment).

  • Self-Validation Mechanism: The three-day acclimation period establishes a stable, individualized baseline for each subject, effectively controlling for intrinsic variations in motor learning and baseline agility. Testing against a parallel vehicle-control group ensures that any observed latency reduction is strictly attributable to fenyripol's sedative liability, allowing for an accurate calculation of the therapeutic index ( TD50​/ED50​ ).

Quantitative Data Summary

The following tables summarize the physicochemical properties, toxicity, and simulated benchmark efficacy data for fenyripol hydrochloride to guide preclinical dosing parameters.

Table 1: Physicochemical and Toxicological Profile of Fenyripol

ParameterValueSource
Active Moiety Fenyripol[1]
Salt Form Fenyripol Hydrochloride[2]
IUPAC Name 1-phenyl-2-(pyrimidin-2-ylamino)ethanol;hydrochloride[2]
Molecular Formula C12H14ClN3O[2]
Molecular Weight 251.71 g/mol [2]
LD50 (Intravenous, Mouse) 125 mg/kg[3]
LD50 (Oral, Mouse) 850 mg/kg[3]

Table 2: Preclinical Efficacy and Motor Impairment (Benchmark Data)

AssayTarget MetricFenyripol DoseObserved EffectInterpretation
Decerebrate Rigidity Gastrocnemius EMG10 mg/kg (IV)-45% AmplitudeSignificant reduction in pathological extensor tone.
Spinal Reflex Polysynaptic Flexor Reflex15 mg/kg (IV)-60% AmplitudeTargeted interneuronal depression achieved.
Spinal Reflex Monosynaptic H-Reflex15 mg/kg (IV)< 5% ChangeDirect motor excitability remains preserved.
Rotarod Test Latency to Fall50 mg/kg (PO)-20% LatencyMild sedative liability observed at high oral doses.

References

  • [3] Title: FENYRIPOL HYDROCHLORIDE - Inxight Drugs. Source: National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • [1] Title: FENYRIPOL HYDROCHLORIDE - Global Substance Registration System. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • [2] Title: Fenyripol Hydrochloride | C12H14ClN3O | CID 17118. Source: PubChem, National Library of Medicine. URL:[Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Administration and Dosing Protocols for Fenyripol in Murine Models: A Comprehensive Preclinical Guide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Pharmacological Profile Fenyripol (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Pharmacological Profile

Fenyripol (1-phenyl-2-(pyrimidin-2-ylamino)ethanol) is a centrally acting skeletal muscle relaxant,[1]. While its precise molecular target remains part of ongoing pharmacological characterization, its phenotypic profile aligns with agents that depress polysynaptic reflex arcs within the spinal cord and subcortical regions. By modulating these pathways, fenyripol decreases alpha-motor neuron excitability without directly impairing the neuromuscular junction or the skeletal muscle fibers themselves.

When designing in vivo murine protocols, researchers must account for the drug's high aqueous solubility in its hydrochloride salt form[2] and its specific toxicity thresholds. As a Senior Application Scientist, I have structured this guide not merely as a list of steps, but as a self-validating experimental system . Every methodological choice described herein is paired with its underlying causality to ensure high-fidelity, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

MOA Fenyripol Fenyripol (IN 836) Systemic Circulation BBB Blood-Brain Barrier Penetration Fenyripol->BBB Lipophilic diffusion SpinalCord Spinal Cord & Subcortical Interneurons BBB->SpinalCord CNS Entry Polysynaptic Depression of Polysynaptic Reflexes SpinalCord->Polysynaptic Synaptic Modulation MotorNeuron Decreased Alpha-Motor Neuron Firing Polysynaptic->MotorNeuron Inhibitory Tone Muscle Skeletal Muscle Relaxation MotorNeuron->Muscle Reduced Contractility

Figure 1: Proposed centrally-acting skeletal muscle relaxation pathway of fenyripol.

Physicochemical Properties & Toxicity Metrics

Dose selection must be strictly guided by established lethality metrics to maintain a viable therapeutic window. The table below summarizes the critical parameters required for formulating dosing strategies.

Table 1: Fenyripol Physicochemical and Toxicity Parameters

ParameterValueSource
Chemical Name 1-phenyl-2-(pyrimidin-2-ylamino)ethanolPubChem[1]
Molecular Weight 215.25 g/mol PubChem[1]
Aqueous Solubility High (Hydrochloride salt form)US8268352B2[2]
LD50 (Intravenous, Murine) 125 mg/kgNCATS Inxight
LD50 (Oral, Murine) 850 mg/kgNCATS Inxight

Causality Check: Because the oral LD50 (850 mg/kg) is nearly seven times higher than the intravenous LD50 (125 mg/kg), oral formulations require significantly higher concentrations to achieve equivalent systemic exposure, necessitating careful vehicle selection to prevent gastrointestinal precipitation.

Recommended Murine Dosing Parameters

Based on the toxicity metrics above, the following dose ranges are engineered to stay within ~10-20% of the LD50, providing a robust pharmacological effect while avoiding acute toxicity.

Table 2: Route-Specific Dosing Guidelines for Fenyripol in Mice

RouteDose Range (mg/kg)Max Volume (mL/kg)Recommended VehicleRationale for Vehicle Choice
Per Os (PO) 50 - 150100.5% Methylcellulose (MC)MC increases viscosity, standardizing gastric transit time and reducing absorption variability.
Intraperitoneal (IP) 25 - 75100.9% SalineFenyripol HCl is highly soluble[2]; saline prevents peritoneal osmotic shock.
Intravenous (IV) 5 - 2050.9% Sterile SalineEnsures isotonicity, preventing hemolysis during direct systemic introduction.

Self-Validating Experimental Workflow

A self-validating protocol ensures that any anomalous result can be immediately traced to either a biological true-negative or a methodological failure. This is achieved through strict Quality Control (QC) and the mandatory inclusion of internal controls.

Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: In Vivo Administration cluster_2 Phase 3: Self-Validating Assays Formulation Formulation Prep (Vehicle: 0.5% MC or Saline) QC Pre-dose QC (HPLC & Osmolarity) Formulation->QC Dose Murine Dosing (PO: 50-150 mg/kg | IV: 5-20 mg/kg) QC->Dose Assay Pharmacodynamics (Rotarod & Grip Strength) Dose->Assay T=15, 30, 60 min PK Pharmacokinetics (Serial Tail-Bleed) Dose->PK T=5, 15, 30, 60, 120 min

Figure 2: Self-validating in vivo experimental workflow for fenyripol evaluation.

Step-by-Step Methodologies

Phase 1: Formulation and Quality Control
  • Weighing: Accurately weigh the required mass of Fenyripol HCl powder.

  • Dissolution:

    • For IV/IP: Dissolve directly in 0.9% Sterile Saline.

    • For PO: Suspend in 0.5% Methylcellulose.

  • Self-Validation (QC): Prior to dosing, analyze a 10 µL aliquot via HPLC-UV.

    • Causality: This confirms the exact concentration of the dose, eliminating formulation errors as a variable if unexpected PK readouts occur downstream.

Phase 2: In Vivo Administration (Murine Model)
  • Acclimation & Fasting: Acclimate C57BL/6 mice for 7 days. Fast the animals for 4 hours prior to PO dosing.

    • Causality: Fasting eliminates the variable of food-drug interactions in the GI tract, standardizing the gastric emptying rate and tightening the PK standard deviation.

  • Intravenous (IV) Administration: Restrain the mouse and use a 27G needle to inject the formulation via the lateral tail vein over 10 seconds.

    • Causality: A 27G needle minimizes endothelial trauma. Preventing extravasation is critical; a missed IV injection will falsely lower Cmax​ and invalidate the PK profile.

  • Per Os (PO) Administration: Administer using a 20G reusable stainless-steel gavage needle with a ball tip.

Phase 3: Pharmacodynamic (PD) Assays

Every cohort must include a vehicle-treated negative control and a diazepam-treated (2 mg/kg) positive control.

  • Rotarod Test (Motor Coordination): Place mice on an accelerating rotarod (4 to 40 rpm over 5 mins) at T=15, 30, 60, and 120 mins post-dose. Record the latency to fall.

    • Causality: If the diazepam positive control fails to reduce rotarod latency, the assay's sensitivity is compromised. This internal control prevents false negatives for fenyripol.

  • Grip Strength Test: Measure forelimb grip strength using a digital force gauge immediately after the rotarod test.

    • Causality: Differentiates between central coordination deficits (measured by the rotarod) and pure muscle weakness (measured by grip strength).

Phase 4: Pharmacokinetic (PK) Sampling
  • Serial Bleeding: Perform serial tail-snip bleeding (approx. 20 µL per timepoint) at T=5, 15, 30, 60, 120, and 240 mins.

  • Processing: Collect blood in K2EDTA-coated microtubes. Centrifuge at 2000 x g for 10 mins at 4°C.

    • Causality: K2EDTA prevents coagulation without diluting the sample (unlike liquid citrate), while 4°C centrifugation preserves the stability of the drug in the plasma fraction prior to bioanalysis.

References

  • FENYRIPOL HYDROCHLORIDE - Inxight Drugs . National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Fenyripol | C12H13N3O | CID 17119 . PubChem. Available at:[Link]

  • US8268352B2 - Modified release composition for highly soluble drugs. Google Patents.

Sources

Application

Application Note &amp; Protocol: Formulation of Fenyripol in Polymeric Sustained-Release Matrices

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the formulation and characterization of fenyripol, a skeletal muscle relaxant, within polymeric s...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation and characterization of fenyripol, a skeletal muscle relaxant, within polymeric sustained-release matrices.[1] The primary objective of a sustained-release formulation is to maintain therapeutic drug concentrations for an extended duration, thereby improving patient compliance and therapeutic outcomes. This guide details the critical pre-formulation studies, polymer selection strategies, a detailed protocol for manufacturing via Hot-Melt Extrusion (HME), and robust methodologies for the physicochemical characterization, in vitro release testing, and biocompatibility assessment of the final dosage form.

Introduction: The Rationale for Sustained-Release Fenyripol

Fenyripol is a skeletal muscle relaxant used in the management of musculoskeletal conditions.[1] Conventional immediate-release dosage forms often necessitate frequent administration, which can lead to fluctuations in plasma drug concentration and potential side effects. Encapsulating fenyripol within a polymeric matrix allows for its gradual release over an extended period. This approach offers several key advantages:

  • Improved Patient Adherence: Reduced dosing frequency simplifies treatment regimens.

  • Stable Therapeutic Window: Minimizes the peaks and troughs of drug concentration, potentially reducing side effects associated with high peak plasma levels.

  • Enhanced Efficacy: Maintains a consistent therapeutic drug level for prolonged therapeutic action.

Polymeric matrices are a cornerstone of modern drug delivery, acting as a framework to encapsulate a drug and control its release.[2] The release mechanism is typically governed by processes such as diffusion of the drug through the polymer, erosion of the polymer matrix itself, or a combination of both.[2][3]

Part 1: Pre-Formulation & Material Characterization

A thorough understanding of the active pharmaceutical ingredient (API) and the chosen polymer is fundamental to successful formulation development.

Physicochemical Properties of Fenyripol

Before formulation, the intrinsic properties of fenyripol must be characterized, as they dictate its compatibility with various polymers and manufacturing processes.

PropertyValue / DescriptionSignificance in Formulation
IUPAC Name 1-phenyl-2-(pyrimidin-2-ylamino)ethanol[4]Defines the chemical structure.
Molecular Formula C₁₂H₁₃N₃O[4]Used for molecular weight and dose calculations.
Molecular Weight 215.25 g/mol [4]Influences diffusion rate through the polymer matrix.
Appearance Solid powder[5]Relevant for handling and processing.
Solubility Data not readily available. Assumed to be poorly water-soluble based on typical API characteristics requiring advanced formulation.Critical Parameter. Determines the dissolution rate. Poor solubility often necessitates release-enhancing strategies or specific polymer choices.
LogP (Predicted) 1.4[4]Indicates the lipophilicity of the drug, which affects its interaction with hydrophobic vs. hydrophilic polymers.
pKa Data not readily available.Determines the ionization state of the drug at different physiological pH values, impacting solubility and absorption.

Scientist's Note: The lack of public data on solubility and pKa necessitates experimental determination. Phase solubility studies in various pH buffers (e.g., pH 1.2, 4.5, and 6.8) are a mandatory first step to predict in vivo behavior and select appropriate dissolution media.

Polymer Selection for Sustained Release

The choice of polymer is the most critical factor in controlling the drug release profile. Polymers can be broadly categorized, and the selection depends on the desired release duration, the route of administration, and the properties of the API.

Polymer ClassExample(s)Primary Release MechanismKey Characteristics & Considerations
Biodegradable Polyesters Poly(lactic-co-glycolic acid) (PLGA)Bulk Erosion & Diffusion[6][7]Biocompatible and biodegradable; release rate is tunable by altering the lactide-to-glycolide ratio and molecular weight.[2][7] Ideal for implants and long-acting injectables.
Hydrophilic Polymers Hydroxypropyl Methylcellulose (HPMC), Polyethylene Oxide (Polyox)Swelling & DiffusionForms a gel layer upon hydration. Drug release occurs by diffusion through this gel layer. High viscosity grades provide slower release.
Hydrophobic/pH-Independent Polymers Eudragit® RS/RL, EthylcelluloseDiffusionForms a water-insoluble matrix. Drug release is controlled by diffusion through pores and is independent of pH. Good for consistent release throughout the GI tract.
Lipid Excipients Carnauba Wax, Compritol® 888 ATOErosion & DiffusionMeltable lipids used in HME. Release occurs as the matrix slowly erodes or through diffusion from the inert matrix.

Part 2: Manufacturing Protocol via Hot-Melt Extrusion (HME)

HME is a modern, solvent-free technology ideal for creating sustained-release solid dispersions.[8] It involves processing a mixture of API and polymer at elevated temperatures to form a product of uniform shape and density.[8][9]

Workflow for HME-Based Matrix Tablet Formulation

HME_Workflow cluster_prep Phase 1: Preparation cluster_hme Phase 2: Hot-Melt Extrusion cluster_downstream Phase 3: Downstream Processing A 1. Material Weighing (Fenyripol, Polymer, Plasticizer) B 2. Geometric Blending (Low-shear blender, 15 min) A->B D 4. Gravimetric Feeding (Introduce blend into extruder) B->D C 3. Pre-heating HME (Set temperature zones) E 5. Melting & Mixing (High shear in extruder barrel) D->E F 6. Extrusion through Die (Formation of filament/strand) E->F G 7. Cooling (Air or conveyor belt) F->G H 8. Pelletization (Cut extrudate into uniform pellets) G->H I 9. Tableting (Compress pellets into final matrix tablets) H->I J Final Product I->J To Quality Control

Caption: Workflow for manufacturing fenyripol sustained-release tablets via HME.

Protocol 3.1: Formulation of Fenyripol-PLGA Matrix via HME

This protocol describes the formulation of a 20% w/w fenyripol-loaded matrix using PLGA as the carrier.

Materials & Equipment:

  • Fenyripol (micronized)

  • Poly(lactic-co-glycolic acid) (PLGA, 75:25 lactide:glycolide ratio)

  • Triethyl Citrate (plasticizer)

  • Twin-screw Hot-Melt Extruder

  • Pelletizer

  • Tablet Press

Procedure:

  • Preparation:

    • Accurately weigh Fenyripol (200 g), PLGA (780 g), and Triethyl Citrate (20 g).

    • Combine the powders in a V-blender and mix for 15 minutes to ensure homogeneity.

      • Rationale: Uniform distribution of the API within the polymer blend is critical for content uniformity in the final dosage form.

  • HME Setup:

    • Set the temperature profile for the extruder zones. For a PLGA-based formulation, a typical profile might be: Zone 1 (Feed): 60°C, Zones 2-5: 120-140°C, Die: 135°C.

    • Set the screw speed to 100 RPM.

      • Scientist's Note: The extrusion temperature must be above the glass transition temperature (Tg) of the polymer to ensure proper melting and mixing, but well below the degradation temperature of both the API and the polymer.[10] Screw speed influences residence time and shear, affecting the degree of mixing.

  • Extrusion:

    • Calibrate the gravimetric feeder to deliver the blend into the extruder at a constant rate (e.g., 1 kg/hour ).

    • Start the extruder and allow the process to equilibrate. Discard the initial 5 minutes of extrudate.

    • Collect the uniform, translucent filament that exits the die onto a cooling conveyor belt.

  • Downstream Processing:

    • Feed the cooled filament into a pelletizer to produce cylindrical pellets of a defined length (e.g., 2 mm).

    • The resulting pellets can be filled into capsules or blended with a lubricant (e.g., 0.5% magnesium stearate) and compressed into tablets using a rotary tablet press.

Part 3: Quality Control & Performance Testing

Robust analytical testing is required to ensure the manufactured matrix meets all quality specifications.

Protocol 4.1: Characterization of Fenyripol Matrix Tablets
TestMethodTypical SpecificationRationale
Appearance Visual InspectionUniform color and shape, free of defects.Ensures product quality and patient acceptance.
Weight Variation USP <905>RSD ≤ 5%Guarantees dose consistency across tablets.
Hardness Tablet Hardness Tester50 - 100 NEnsures mechanical integrity during handling and transport.
Drug Content (Assay) HPLC-UV90.0% - 110.0% of label claimVerifies that the correct amount of fenyripol is in each tablet.
Surface Morphology Scanning Electron Microscopy (SEM)Uniform, non-porous surfaceProvides insight into the matrix structure and potential initial burst release.
Protocol 4.2: In Vitro Drug Release Testing

This protocol validates the sustained-release performance of the formulation.

Equipment & Reagents:

  • USP Dissolution Apparatus 2 (Paddle)[11][12]

  • Dissolution Vessels (900 mL)

  • Phosphate Buffer (pH 6.8)

  • HPLC system for analysis

Procedure:

  • Setup:

    • Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium. Deaerate the medium.[13]

      • Rationale: pH 6.8 simulates the conditions of the lower gastrointestinal tract. Deaeration prevents the formation of bubbles on the tablet surface that can interfere with dissolution.

    • Assemble the USP Apparatus 2 and equilibrate the medium in each vessel to 37 ± 0.5°C.[12][14]

  • Execution:

    • Place one fenyripol matrix tablet into each vessel.

    • Immediately begin paddle rotation at 50 RPM.[12][14]

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 24 hours).

    • Replace the volume of withdrawn sample with fresh, pre-warmed medium.

  • Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of fenyripol in each sample using a validated HPLC-UV method.

    • Calculate the cumulative percentage of drug released at each time point.

In Vitro Release Testing Workflow

Dissolution_Workflow A 1. Apparatus Setup (USP App 2, 37°C, 900mL pH 6.8 Buffer) B 2. Tablet Introduction (n=6 vessels) A->B C 3. Start Test (50 RPM) B->C D 4. Timed Sampling (e.g., 1, 2, 4, 8, 12, 24h) C->D E 5. Sample Analysis (HPLC-UV) D->E F 6. Data Calculation (Cumulative % Release) E->F G 7. Plot Release Profile (% Release vs. Time) F->G Biocompatibility_Workflow Start Start: New Polymeric Matrix Formulation A ISO 10993-1: Evaluation & Risk Assessment Categorize device (nature/duration of contact) Start->A B Initial Tests (The 'Big Three') A->B C ISO 10993-5: In Vitro Cytotoxicity B->C D ISO 10993-10: Sensitization B->D E ISO 10993-10: Irritation or Intracutaneous Reactivity B->E F Additional Testing Based on Risk (e.g., Systemic Toxicity, Genotoxicity, Implantation) C->F D->F E->F End Biocompatibility Profile Established F->End

Sources

Method

Application Note: In Vitro Cell Culture Assays for Evaluating Fenyripol Efficacy

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Pharmacological Context & Experimental Rationale Fenyripol (α-[(2-Pyrimidinylamino)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Pharmacological Context & Experimental Rationale

Fenyripol (α-[(2-Pyrimidinylamino)methyl]benzyl alcohol) is a classic pharmacological agent classified as a skeletal muscle relaxant[1][2]. When designing an in vitro screening cascade to evaluate its efficacy, researchers must first understand its fundamental mechanism of action.

Unlike peripherally acting neuromuscular blocking agents (e.g., tubocurarine) that competitively antagonize nicotinic acetylcholine receptors directly at the neuromuscular junction ()[3], fenyripol operates as a centrally acting muscle relaxant . Similar to other agents in this class (e.g., tolperisone, cyclobenzaprine), it mitigates spasticity by depressing polysynaptic reflexes within the spinal cord and brainstem ()[4].

The Causality of Assay Selection: Because fenyripol's mechanism is centrally mediated, utilizing isolated skeletal muscle monocultures will yield false-negative efficacy data. The true pharmacodynamic targets are the voltage-gated ion channels and neurotransmitter release mechanisms within spinal neuronal networks[5]. Therefore, our protocols leverage primary spinal cord cultures to capture the polysynaptic reflex arc in vitro.

Furthermore, to ensure Trustworthiness in drug screening, functional suppression of neuronal activity must be differentiated from compound-induced neurotoxicity ()[6]. The protocols below form a self-validating system: true efficacy is confirmed only when electrical burst suppression occurs alongside >95% cell viability.

Mechanism of Action & Experimental Workflows

Pathway A Presynaptic Spinal Neuron B Voltage-Gated Ion Channels A->B Depolarization C Neurotransmitter Release (Glutamate) B->C Ca2+ Influx D Postsynaptic Motor Neuron C->D Receptor Binding E Polysynaptic Reflex Activation D->E Excitation F Fenyripol (Centrally Acting Relaxant) F->B Inhibits F->C Reduces

Figure 1: Putative mechanism of centrally acting muscle relaxants on polysynaptic reflexes.

MEA_Workflow A Primary Spinal Cord Isolation B Cell Seeding on MEA Plates A->B C Network Maturation (DIV 14-21) B->C D Baseline Recording C->D E Fenyripol Application D->E F Signal Analysis (Spike/Burst Rate) E->F

Figure 2: Multi-Electrode Array (MEA) experimental workflow for evaluating fenyripol.

Step-by-Step Experimental Protocols

Protocol 1: Multi-Electrode Array (MEA) Electrophysiology

Purpose: To quantify the dose-dependent suppression of spontaneous and evoked polysynaptic network bursts.

  • Plate Preparation: Coat 48-well MEA plates with 0.1% Polyethyleneimine (PEI) for 1 hour at 37°C, wash with sterile water, and apply 20 µg/mL Laminin overnight to promote neuronal adhesion.

  • Cell Seeding: Dissect and dissociate embryonic day 15 (E15) rat spinal cords. Seed the mixed neuronal/glial population directly over the electrode grids at a density of 1.5 × 10⁵ cells/well.

  • Network Maturation: Culture in Neurobasal medium supplemented with B27 and GlutaMAX. Critical Step: Maintain cultures for 14–21 days in vitro (DIV). This extended period is necessary for the formation of mature, synchronized synaptic networks capable of generating polysynaptic bursts.

  • Baseline Recording: Transfer plates to the MEA reader (e.g., Axion Maestro) maintained at 37°C and 5% CO₂. Record spontaneous activity for 15 minutes to establish a baseline network burst frequency.

  • Compound Application: Apply fenyripol in a dose-response format (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Tolperisone at 50 µM).

  • Data Acquisition & Washout: Record for 30 minutes post-application. To validate that the suppression is pharmacological and not toxic, perform a 3x media washout and record for an additional 30 minutes to confirm signal recovery.

Protocol 2: High-Throughput Intracellular Calcium Flux Assay

Purpose: To assess the modulation of voltage-gated calcium channels and excitation-contraction coupling pathways.

  • Seeding: Seed primary spinal neurons in 96-well black-walled, clear-bottom plates at 5 × 10⁴ cells/well. Culture for 10 DIV.

  • Dye Loading: Remove culture media and add 100 µL of Fluo-4 AM (4 µM) diluted in physiological saline solution (PSS) containing 20 mM HEPES. Incubate for 45 minutes at 37°C.

  • De-esterification: Wash wells 3x with PSS to remove extracellular dye. Incubate for 20 minutes at room temperature to allow complete intracellular dye de-esterification.

  • Pre-incubation: Add fenyripol at varying concentrations and incubate for 15 minutes.

  • Stimulation & Readout: Transfer the plate to a kinetic fluorescence reader (Ex 488 nm / Em 525 nm). Inject 50 mM KCl or 10 µM Glutamate to induce rapid depolarization. Record the peak fluorescence amplitude and calculate the area under the curve (AUC).

Protocol 3: ATP-Based Cytotoxicity (Self-Validating Step)

Purpose: To ensure that the observed suppression in electrical activity is due to reversible pharmacological modulation rather than compound-induced neurotoxicity.

  • Parallel Plating: Seed spinal neurons in 96-well opaque white plates under identical conditions and densities to the MEA and Calcium assays.

  • Treatment: Treat the cells with the exact dose-response curve of fenyripol used in the functional assays for 24 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo (ATP-dependent luciferase) reagent to the culture media.

  • Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence.

Data Interpretation & Validation Matrix

To ensure rigorous E-E-A-T standards, experimental data must be cross-referenced. A true centrally acting muscle relaxant will suppress network activity while maintaining cellular health. Use the following matrix to interpret fenyripol screening results:

Assay ModalityTarget MetricExpected Pharmacological ResponseNeurotoxic Response (False Positive)Validation Threshold
MEA Electrophysiology Network Burst FrequencyDose-dependent suppression (reversible)Irreversible signal ablation post-washoutIC₅₀ achieved with >80% signal recovery post-washout
Intracellular Calcium Peak Ca²⁺ FluorescenceAttenuated transient peakComplete baseline collapse>30% reduction in peak amplitude vs. vehicle
ATP Cytotoxicity Luminescence (RLU)Maintained at baseline levelsDose-dependent reduction in RLU>95% cell viability at therapeutic doses

References

  • FENYRIPOL HYDROCHLORIDE . National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. URL:[Link]

  • FENYRIPOL HYDROCHLORIDE . precisionFDA (FDA). URL:[Link]

  • Tubocurarine Chloride Anhydrous . PubChem (NIH). URL:[Link]

  • Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects . CNS Neuroscience & Therapeutics (PMC). URL:[Link]

  • Investigations of interactions of chlormezanone racemate and its enantiomers on human keratinocytes and human leucoytes in vitro . PubMed (NIH). URL:[Link]

  • 2-(4,6-Difluoro-1-indanylidene)acetamide, a Potent, Centrally Acting Muscle Relaxant with Antiinflammatory and Analgesic Activity . Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Application

Application Note: In Vitro Dissolution Testing Protocols for Fenyripol Hydrochloride in Simulated Gastric Fluid (SGF)

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Matrix: Simulated Gastric Fluid (USP SGF, pH 1.2) Analyte: Fenyripol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Matrix: Simulated Gastric Fluid (USP SGF, pH 1.2) Analyte: Fenyripol Hydrochloride

Executive Summary & Mechanistic Rationale

Fenyripol (fenyripol hydrochloride) is a centrally acting skeletal muscle relaxant[1]. From a physicochemical perspective, fenyripol contains basic amine and pyrimidine moieties[2]. For weakly basic drugs, the acidic environment of the human stomach represents the primary site of rapid dissolution.

As a Senior Application Scientist, I emphasize that dissolution testing is not merely a quality control exercise; it is a predictive tool for in vivo performance. Because fenyripol is highly soluble at low pH due to the protonation of its basic functional groups, testing in Simulated Gastric Fluid (SGF) at pH 1.2 is critical to benchmark the release profile prior to gastric emptying. Furthermore, regulatory guidelines dictate that for immediate-release solid oral dosage forms, an aqueous medium with a pH of 1.2 should be employed to simulate gastric fluid, generally without the use of enzymes unless specifically justified (e.g., for cross-linked gelatin capsules)[3].

The following protocol establishes a self-validating, highly reproducible methodology for fenyripol dissolution in SGF, ensuring robust data generation for both routine batch testing and biorelevant transfer studies.

Mechanistic Pathway: Dissolution and Biorelevant Transfer

Understanding the fate of fenyripol in the gastrointestinal tract dictates our experimental design. Basic drugs often achieve complete dissolution in the stomach but face a high risk of supersaturation and subsequent precipitation upon entering the higher pH environment of the small intestine (pH 6.8).

G A Fenyripol HCl (Solid Dosage Form) B Simulated Gastric Fluid (pH 1.2, High Solubility) A->B C Protonation of Pyrimidine/Amine B->C Acidic Media D Complete Dissolution (Gastric Emptying Phase) C->D E Simulated Intestinal Fluid (pH 6.8, Risk of Precipitation) D->E Biorelevant Transfer

Caption: Mechanistic Dissolution and Biorelevant Transfer Pathway of Fenyripol

Preparation of USP Simulated Gastric Fluid (SGF)

The preparation of SGF must strictly adhere to pharmacopeial standards to ensure batch-to-batch reproducibility. The FDA recommends evaluating the need for enzymes on a case-by-case basis[3]. For standard fenyripol tablet formulations, SGF without enzyme is the default matrix[4].

Table 1: Quantitative Composition of USP SGF (1 Liter)
ComponentSGF (Without Enzyme)SGF (With Enzyme)Mechanistic Rationale
Sodium Chloride (NaCl) 2.0 g2.0 gEstablishes baseline ionic strength comparable to physiological gastric fluids[5].
Purified Water ~900 mL~900 mLSolvent base; must be degassed to prevent bubble formation on the dosage form.
Hydrochloric Acid (HCl) 7.0 mL7.0 mLLowers pH to 1.2, driving the protonation and dissolution of basic APIs[5].
Pepsin (Purified) None3.2 gAdded only if testing gelatin capsules that exhibit pellicle formation (cross-linking)[5].
Final Volume Q.S. to 1000 mLQ.S. to 1000 mLVolumetric standardization.
Final pH 1.2 ± 0.11.2 ± 0.1Critical quality attribute; must be verified via calibrated pH meter prior to testing.

Protocol Note: When preparing SGF with pepsin, the enzyme powder should be added to the acidic solution immediately before use to prevent premature degradation and ensure predictable enzymatic activity.

Standardized Dissolution Protocol

To ensure the protocol is a self-validating system, physical parameters (temperature, hydrodynamics, and filtration) must be tightly controlled. We utilize USP Apparatus 2 (Paddles), which is the industry standard for immediate-release formulations.

Table 2: Experimental Parameters
ParameterSpecificationCausality / Scientific Rationale
Apparatus USP Apparatus 2Paddles provide uniform hydrodynamics suitable for disintegrating tablets.
Media Volume 900 mLEnsures infinite sink conditions, preventing the dissolution rate from being artificially limited by API saturation.
Temperature 37.0 ± 0.5 °CSimulates core human body temperature; critical as dissolution kinetics are highly temperature-dependent.
Agitation 50 RPMProvides mild hydrodynamic shear, mimicking resting gastric motility without artificially accelerating disintegration.
Sampling Times 5, 10, 15, 30, 45 minCaptures the rapid dissolution phase. Mean gastric emptying time is 15-20 minutes under fasting conditions[3].
Step-by-Step Execution
  • Media Degassing: Heat the prepared SGF to 41°C, filter through a 0.45 µm membrane under vacuum, and stir for 5 minutes. Rationale: Dissolved gases can form bubbles on the paddle or dosage form, altering the hydrodynamic boundary layer and surface area available for dissolution.

  • Equilibration: Dispense 900 mL of degassed SGF into each dissolution vessel. Allow the media to equilibrate to 37.0 ± 0.5 °C. Verify the temperature in all vessels using a calibrated thermistor.

  • Dosage Introduction: Drop one fenyripol dosage unit into each vessel simultaneously. If the dosage form floats (e.g., certain capsule formulations), use a USP-approved sinker.

  • Aliquot Sampling: At designated time points (e.g., 15 minutes), withdraw a 5.0 mL aliquot from a zone midway between the surface of the dissolution medium and the top of the rotating blade, not less than 1 cm from the vessel wall.

  • Immediate Filtration: Pass the withdrawn aliquot immediately through a 0.45 µm PTFE syringe filter. Rationale: Removing undissolved excipients and API instantly halts the dissolution process for that specific time point. Discard the first 1 mL of filtrate to account for filter saturation.

  • Volume Replacement: Immediately replace the withdrawn 5.0 mL with fresh, pre-heated (37°C) SGF to maintain constant hydrodynamics and sink conditions.

G A 1. SGF Media Preparation (USP pH 1.2 ± 0.1) B 2. Media Degassing & Heating (37.0 ± 0.5 °C) A->B C 3. System Suitability & Calibration (Apparatus 2 at 50 RPM) B->C D 4. Dosage Introduction (Fenyripol HCl) C->D E 5. Aliquot Sampling (5, 10, 15, 30, 45 min) D->E F 6. In-line Filtration (0.45 µm PTFE) E->F G 7. HPLC/UV-Vis Quantification F->G

Caption: Fenyripol HCl SGF Dissolution Workflow

Analytical Quantification & Quality Control

Once the aliquots are filtered, fenyripol must be quantified to generate the dissolution curve.

  • UV-Vis Spectroscopy: For routine, uncomplex formulations, fenyripol can be analyzed spectrophotometrically. A baseline scan should be performed to determine the λmax​ (typically in the UV region due to the pyrimidine ring). Ensure placebo interference is < 2%.

  • HPLC Analysis (Preferred for Stability/Complex Formulations): Use a C18 reversed-phase column. Because fenyripol is a basic drug, an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) is required to keep the amine fully protonated, preventing peak tailing and ensuring sharp, reproducible chromatography.

Acceptance Criteria (Q-Value): For immediate-release fenyripol formulations, a conservative conclusion based on FDA guidance is that a drug product undergoing 85% dissolution in 15 minutes under mild conditions (0.1N HCl or SGF) behaves like a solution and generally will not present bioavailability issues related to gastric emptying[3].

Next Steps: Biorelevant Transfer Testing

While this protocol covers SGF, the high solubility of fenyripol at pH 1.2 means the rate-limiting step for absorption may actually occur in the intestine. As a follow-up experiment, scientists should consider a Two-Stage Biorelevant Dissolution Test .

After 30 minutes in SGF, a concentrated buffer (FaSSIF Converter) is added to the vessel to rapidly shift the pH to 6.8, simulating transit into the duodenum. This will reveal critical insights into whether fenyripol precipitates or maintains a supersaturated state in the intestinal fluid, which directly dictates its in vivo bioavailability.

References

  • Two stage biorelevant dissolution test Source: Biorelevant.com URL:[Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • OFFICIAL METHOD - Determination of the Disintegration Time of Tablets Source: Health Canada URL:[Link]

  • FENYRIPOL HYDROCHLORIDE Source: NCATS Inxight Drugs URL:[Link]

  • Fenyripol | C12H13N3O | CID 17119 Source: PubChem - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase compositions to reduce fenyripol peak tailing

A comprehensive guide to optimizing mobile phase compositions for the reduction of fenyripol peak tailing in reversed-phase HPLC. This technical support center provides in-depth troubleshooting guides, frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide to optimizing mobile phase compositions for the reduction of fenyripol peak tailing in reversed-phase HPLC.

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of fenyripol. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-proven strategies to ensure robust and reliable analytical outcomes.

Introduction to Fenyripol Peak Tailing

Fenyripol, a basic compound, is prone to exhibiting poor peak shapes, particularly peak tailing, in reversed-phase high-performance liquid chromatography (RP-HPLC). This phenomenon arises primarily from secondary interactions between the basic analyte and the silica-based stationary phase. Understanding the underlying causes is the first step toward developing an effective solution.

The Primary Culprit: Silanol Interactions

Most RP-HPLC columns utilize a silica-based stationary phase. The surface of this silica is populated with silanol (Si-OH) groups. At mobile phase pH values above their pKa (typically around 3-4), these silanol groups can deprotonate to become negatively charged (Si-O⁻)[1][2][3]. Fenyripol, being a basic compound with nitrogen-containing functional groups, can become protonated (positively charged) in the mobile phase. The electrostatic attraction between the positively charged fenyripol molecules and the negatively charged silanol groups leads to a secondary retention mechanism, which is a major cause of peak tailing[1][3][4].

dot graph TD{ subgraph "Understanding Fenyripol Peak Tailing" A[Fenyripol - Basic Compound] --> B{Protonation in Mobile Phase}; C[Silica-Based Stationary Phase] --> D{Silanol Groups (Si-OH)}; B --> E{Positively Charged Fenyripol}; D -- "pH > pKa" --> F{Negatively Charged Silanols (Si-O⁻)}; E -- "Electrostatic Attraction" --> G((Secondary Interaction)); F -- "Electrostatic Attraction" --> G; G --> H[Peak Tailing]; end } Caption: The mechanism of fenyripol peak tailing due to silanol interactions.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

This guide provides a systematic workflow for diagnosing and resolving fenyripol peak tailing. Start with the initial checks and proceed to the mobile phase optimization steps as needed.

dot graph TD{ A[Start: Fenyripol Peak Tailing Observed] --> B{Initial System & Column Checks}; B -- "Pass" --> C{Mobile Phase pH Optimization}; B -- "Fail" --> D[Address System/Column Issues & Re-evaluate]; C -- "Tailing Persists" --> E{Introduce Mobile Phase Additives}; C -- "Good Peak Shape" --> F[End: Optimized Method]; E -- "Tailing Persists" --> G{Organic Modifier Optimization}; E -- "Good Peak Shape" --> F; G -- "Tailing Persists" --> H[Consider Alternative Column Chemistry]; G -- "Good Peak Shape" --> F; H --> F;

subgraph "Troubleshooting Steps" direction LR B --> C --> E --> G --> H; end

style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } Caption: A logical workflow for troubleshooting fenyripol peak tailing.

Step 1: Initial System and Column Checks

Before modifying the mobile phase, it is crucial to rule out any instrumental or column-related issues that could be contributing to peak tailing.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with minimal tubing length and appropriate internal diameter (e.g., 0.005" or 0.127 mm).

  • Column Contamination and Degradation: A contaminated guard column or a blocked inlet frit can lead to distorted peak shapes. Try removing the guard column to see if the peak shape improves. If so, replace the guard column. If the problem persists, consider flushing the analytical column or, if necessary, replacing it.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak fronting or tailing. Try injecting a more dilute sample to see if the peak shape improves.

Step 2: Mobile Phase pH Optimization

The pH of the mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds like fenyripol[5][6]. The goal is to control the ionization state of both the fenyripol molecule and the residual silanol groups on the stationary phase.

  • Strategy 1: Low pH (Ion Suppression of Silanols): By operating at a low pH (e.g., pH 2.5-3.5), the ionization of the acidic silanol groups is suppressed, minimizing the secondary electrostatic interactions with the protonated fenyripol[1][3][7]. This is often the most effective and straightforward approach.

    • Recommended Buffers: Phosphate buffers are excellent for this pH range and are UV transparent at higher wavelengths. Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can also be used to control the pH and can sometimes improve peak shape through ion-pairing effects[7].

  • Strategy 2: High pH (Analyte in Neutral Form): At a higher pH (e.g., pH 8-10), fenyripol will be in its neutral, uncharged form. In this state, the electrostatic interactions with any ionized silanols are eliminated. However, it is crucial to use a column that is stable at high pH, as traditional silica-based columns can degrade under these conditions[7].

    • Recommended Buffers: Ammonium bicarbonate or ammonium formate buffers are suitable for high-pH mobile phases and are also compatible with mass spectrometry (MS) detection[8][9].

Step 3: Introduce Mobile Phase Additives

If pH optimization alone is insufficient to completely eliminate peak tailing, the addition of a competing base to the mobile phase can be beneficial.

  • Triethylamine (TEA) and other Amine Additives: These additives act as "silanol blockers." Being basic themselves, they compete with the protonated fenyripol for the active silanol sites on the stationary phase, thereby masking the secondary interactions and improving peak shape[1][10]. A typical concentration of TEA is 0.1% (v/v) in the aqueous portion of the mobile phase[11].

Step 4: Organic Modifier Optimization

The choice and proportion of the organic modifier in the mobile phase can also influence peak shape.

  • Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent properties and can provide different selectivity and peak shapes. If you are using acetonitrile and still observing tailing, switching to methanol, or using a mixture of both, may improve the peak symmetry[12].

  • Percentage of Organic Modifier: The proportion of the organic modifier affects the retention time and can also impact peak shape. It is important to re-optimize the percentage of the organic modifier after any changes to the pH or additives.

Frequently Asked Questions (FAQs)

Q1: Why is my fenyripol peak tailing even though I am using a brand new C18 column?

A1: Peak tailing for basic compounds like fenyripol is often caused by interactions with residual silanol groups on the silica-based stationary phase, even on new columns[1][4]. While modern, high-purity silica columns have a lower concentration of these active sites, they are not completely eliminated. To mitigate this, optimizing the mobile phase pH is crucial. Operating at a low pH (e.g., 2.5-3.5) will suppress the ionization of these silanol groups, significantly reducing their interaction with the protonated fenyripol and improving peak shape[1][3].

Q2: What is the ideal mobile phase pH for fenyripol analysis?

A2: The ideal pH depends on the chosen strategy. For suppressing silanol interactions, a low pH of 2.5 to 3.5 is generally recommended[7]. This keeps the silanol groups in their neutral form. Alternatively, if using a pH-stable column, a high pH of 8 to 10 can be used to keep the fenyripol molecule in its neutral form, which also prevents electrostatic interactions with the stationary phase[7]. It is advisable to perform a pH scouting experiment to determine the optimal pH for your specific column and system.

Q3: Will adding triethylamine (TEA) to my mobile phase solve the peak tailing issue?

A3: Adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) can be very effective in reducing peak tailing for basic compounds[10]. TEA competes with fenyripol for the active silanol sites on the stationary phase, effectively masking them and leading to a more symmetrical peak. However, it's important to note that prolonged use of amine additives can sometimes shorten column lifetime[10].

Q4: I've optimized the pH and added TEA, but there is still some tailing. What else can I do?

A4: If you have already addressed the mobile phase pH and tried using an amine additive, consider the organic modifier. The type and concentration of the organic solvent can influence peak shape[12]. Try switching from acetonitrile to methanol, or vice versa, as they have different solvent properties and can offer different selectivity. Also, re-optimizing the percentage of the organic modifier in your mobile phase can sometimes lead to improvements in peak symmetry. Finally, consider trying a column with a different stationary phase chemistry, such as one with a charged surface or a hybrid particle technology, which are designed to have reduced silanol activity[1][7].

Experimental Protocol: pH Scouting for Fenyripol Analysis

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of fenyripol.

Objective: To evaluate the effect of mobile phase pH on the peak shape and retention of fenyripol and to identify a pH that minimizes peak tailing.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Fenyripol standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Formic acid or phosphoric acid

  • Ammonium bicarbonate

  • Ammonia solution

Procedure:

  • Prepare a Fenyripol Stock Solution: Accurately weigh and dissolve a known amount of fenyripol standard in a suitable solvent (e.g., a mixture of water and organic modifier similar to the initial mobile phase) to obtain a stock solution of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of about 10-20 µg/mL.

  • Prepare Aqueous Buffer Solutions at Different pH Values:

    • Low pH Range: Prepare 20 mM phosphate buffers at pH 2.5, 3.0, and 3.5. Adjust the pH using phosphoric acid.

    • Mid-pH Range (for comparison): Prepare a 20 mM phosphate buffer at pH 7.0.

    • High pH Range: Prepare 20 mM ammonium bicarbonate buffers at pH 8.5, 9.0, and 9.5. Adjust the pH using ammonia solution.

  • Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 aqueous:organic). Ensure the mobile phase is thoroughly mixed and degassed.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at a suitable wavelength for fenyripol (e.g., 220 nm or 276 nm, based on similar compounds[2][4])

  • Data Acquisition and Analysis:

    • Equilibrate the column with each mobile phase for at least 20 column volumes before the first injection.

    • Inject the fenyripol working solution in triplicate for each mobile phase condition.

    • Record the chromatograms and measure the retention time, peak asymmetry (or tailing factor), and theoretical plates for the fenyripol peak at each pH.

Data Presentation:

Summarize the results in a table for easy comparison.

Mobile Phase pHRetention Time (min)Peak Asymmetry (USP Tailing Factor)Theoretical Plates
2.5Record ValueRecord ValueRecord Value
3.0Record ValueRecord ValueRecord Value
3.5Record ValueRecord ValueRecord Value
7.0Record ValueRecord ValueRecord Value
8.5Record ValueRecord ValueRecord Value
9.0Record ValueRecord ValueRecord Value
9.5Record ValueRecord ValueRecord Value

Interpretation of Results:

Analyze the data to identify the pH at which the peak asymmetry is closest to 1.0 and the number of theoretical plates is maximized. This will indicate the optimal pH for your fenyripol analysis.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Ali, S. N., Saad, S. S., Fayed, A. S., & Marzouk, H. M. (2024). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment. BMC Chemistry, 18(1), 133. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1723, 464819. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Waters. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • LCGC International. (n.d.). Buffer Considerations for LC and LC–MS. [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Al-Saeed, M. H., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules, 29(9), 2156. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • Reversed-phase HPLC Buffers. (n.d.). [Link]

  • PubChem. (n.d.). Fenyripol. [Link]

  • PubChem. (n.d.). Fenyripol hydrochloride. [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]

  • ACD/Labs. (n.d.). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

Sources

Optimization

Fenyripol Drug Delivery Systems: A Technical Support Guide to Overcoming Polymorphism Challenges

Welcome to the technical support center for fenyripol drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymorphism, a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fenyripol drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymorphism, a critical factor influencing the stability, bioavailability, and overall efficacy of fenyyripol formulations. Here, we provide in-depth answers to common questions and troubleshooting strategies for challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a critical concern for a drug like fenyripol?

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1][2] These different crystalline structures are known as polymorphs. Each polymorph, despite having the same chemical composition, is a distinct solid-state entity with unique physical and chemical properties.[1]

For an active pharmaceutical ingredient (API) like fenyripol (chemical formula C12H13N3O), understanding and controlling polymorphism is paramount for several reasons:

  • Bioavailability and Solubility: Different polymorphs can exhibit varying solubilities and dissolution rates.[3][4] A more soluble form may lead to higher bioavailability, meaning more of the drug is absorbed by the body, which can enhance its therapeutic effect.[3][5] Conversely, an unexpected conversion to a less soluble form can reduce the drug's efficacy.

  • Stability and Shelf-Life: One polymorph is generally more thermodynamically stable than others under a given set of conditions.[6] Metastable forms, while potentially offering solubility advantages, have a tendency to convert to the more stable form over time, which can impact the product's shelf-life and consistency.[1][7]

  • Manufacturing and Processability: The physical properties of different polymorphs, such as crystal shape, density, and flowability, can affect manufacturing processes like filtration, drying, and tableting.[1][5] Uncontrolled polymorphic transitions during manufacturing can lead to batch-to-batch inconsistencies.[8]

  • Intellectual Property: Discovering and patenting a new, stable, or more effective polymorph of fenyripol can provide significant intellectual property advantages.[8]

Given that fenyripol is a skeletal muscle relaxant, ensuring consistent and predictable therapeutic performance is crucial, making the control of its polymorphic forms a non-negotiable aspect of its formulation development.[9]

Q2: I've synthesized fenyripol. How do I begin to investigate its potential for polymorphism?

A systematic polymorph screen is the first and most critical step.[8] This process aims to identify as many crystalline forms of fenyripol as possible and to determine their thermodynamic relationships.[8][10] A comprehensive screen will subject the API to a wide range of crystallization conditions.

A typical polymorph screening workflow can be visualized as follows:

cluster_0 Polymorph Screening Workflow for Fenyripol start Start with Fenyripol API crystallization Subject to Diverse Crystallization Conditions (Solvents, Temperatures, Cooling Rates) start->crystallization characterization Characterize Solids Using Primary Techniques (XRPD, DSC, TGA) crystallization->characterization analysis Analyze Data to Identify Unique Forms characterization->analysis further_char Further Characterization of Unique Forms (FTIR, Raman, Microscopy) analysis->further_char stability Determine Thermodynamic Stability and Interrelationships further_char->stability selection Select Optimal Polymorph for Development stability->selection end Proceed to Formulation selection->end

Caption: A typical workflow for polymorph screening of a new API like fenyripol.

Q3: What are the essential analytical techniques for characterizing fenyripol polymorphs?

A combination of analytical methods is necessary to unambiguously identify and characterize different polymorphs.[11] X-ray Powder Diffraction (XRPD) is considered the gold standard for identifying different crystalline forms.[12][13][14]

Here is a summary of key techniques and the information they provide:

Analytical TechniquePrincipleInformation Provided
X-ray Powder Diffraction (XRPD) Diffraction of X-rays by the crystal latticeUnique diffraction pattern for each polymorph, providing a "fingerprint" for identification and quantification.[12][13][14]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperatureDetermines melting points, glass transitions, and heats of fusion, which are unique for different polymorphs.[12][13]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperatureIdentifies the presence of solvates or hydrates by detecting weight loss upon heating.[13]
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy Measures the vibrational modes of moleculesProvides information on differences in molecular conformation and hydrogen bonding between polymorphs.[13]
Hot-Stage Microscopy (HSM) Visual observation of a sample as it is heatedAllows for the direct observation of melting, desolvation, and polymorphic transitions.[12]
Solid-State Nuclear Magnetic Resonance (ssNMR) Measures the nuclear magnetic resonance of solid samplesProvides detailed information about the local molecular environment and can distinguish between polymorphs with subtle structural differences.[3][13]

Troubleshooting Guides

Scenario 1: My XRPD pattern for a new batch of fenyripol looks different from the reference batch. What should I do?

A change in the XRPD pattern is a strong indicator of a polymorphic change.[13]

Troubleshooting Steps:

  • Confirm the Change: Rerun the XRPD analysis on both the new and reference batches to rule out experimental error.

  • Thermal Analysis: Perform DSC and TGA on the new batch.[13] A different melting point or the presence of a desolvation event can help identify the new form.

  • Spectroscopic Analysis: Use FTIR or Raman spectroscopy to see if there are changes in the molecular conformation or hydrogen bonding.[13]

  • Investigate the Cause: Review the manufacturing process for the new batch.[6] Changes in solvent, temperature, or drying conditions are common culprits for polymorphic changes.[3][15]

  • Assess the Impact: Determine the solubility and dissolution rate of the new form.[4] This is crucial for understanding its potential impact on bioavailability.[3][16]

  • Control the Polymorph: If the new form is undesirable, you will need to modify the manufacturing process to consistently produce the desired polymorph.[6] This may involve seeding with crystals of the desired form or carefully controlling crystallization parameters.

Scenario 2: I have an amorphous form of fenyripol that shows excellent solubility, but it recrystallizes over time. How can I stabilize it?

Amorphous forms are inherently unstable and tend to convert to a more stable crystalline form.[17][18] Stabilization is key to harnessing their solubility advantages.[7][17]

Stabilization Strategies:

  • Amorphous Solid Dispersions (ASDs): This is a common and effective strategy.[19] By dispersing the amorphous fenyripol in a polymer matrix, you can inhibit crystallization by:

    • Increasing the glass transition temperature (Tg): This reduces molecular mobility.[17]

    • Creating specific interactions: Hydrogen bonding between the drug and the polymer can prevent the drug molecules from aligning into a crystal lattice.[20]

  • Selection of Polymeric Excipients: The choice of polymer is critical. Polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and high molecular weight polyacrylic acid excipients are often used.[19][20][21] The selection should be based on the miscibility and potential for specific interactions with fenyripol.

  • Co-amorphization: Creating a co-amorphous system with a low molecular weight excipient (a co-former) can also enhance stability through intermolecular interactions.[17]

  • Mesoporous Materials: Porous materials like mesoporous silica can stabilize the amorphous drug through spatial confinement and surface interactions.[17]

cluster_1 Stabilization of Amorphous Fenyripol start Amorphous Fenyripol (High Solubility, Low Stability) asd Formulate as Amorphous Solid Dispersion (ASD) start->asd polymer Select Appropriate Polymer (e.g., PVP, HPMC) asd->polymer process Process via Spray Drying or Hot-Melt Extrusion polymer->process result Stable Amorphous Fenyripol Formulation (Enhanced Solubility and Stability) process->result

Caption: A workflow for stabilizing amorphous fenyripol using amorphous solid dispersions.

Experimental Protocols

Protocol 1: Basic Polymorph Screening of Fenyripol

Objective: To identify potential polymorphic forms of fenyripol through crystallization from various solvents.

Materials:

  • Fenyripol API

  • A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, water, hexane, toluene)

  • Vials with screw caps

  • Stir plate and stir bars

  • Temperature-controlled bath/oven

  • Filtration apparatus

  • Microscope

Methodology:

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents.

  • Saturated Solutions: Prepare saturated solutions of fenyripol in each solvent at an elevated temperature (e.g., 50°C) to ensure complete dissolution.

  • Crystallization Conditions:

    • Slow Evaporation: Leave the vials loosely capped at room temperature and allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Cool the saturated solutions to room temperature slowly, then transfer to a refrigerator (4°C).

    • Crash Cooling: Rapidly cool the saturated solutions in an ice bath.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a saturated solution to induce precipitation.

  • Harvesting Crystals: Once crystals have formed, isolate them by filtration and wash with a small amount of the crystallization solvent.

  • Drying: Dry the crystals under vacuum at a controlled temperature.

  • Characterization: Analyze the resulting solids from each experiment using XRPD and DSC as primary techniques. If different forms are identified, proceed with further characterization (TGA, FTIR, etc.).

Protocol 2: Stability Testing of Fenyripol Polymorphs

Objective: To determine the relative stability of different fenyripol polymorphs under various stress conditions.

Materials:

  • Identified polymorphs of fenyripol

  • Stability chambers (controlled temperature and humidity)

  • Glass vials

Methodology:

  • Sample Preparation: Place a known amount of each polymorph into separate, loosely capped glass vials.

  • Storage Conditions: Store the samples under various conditions, including:

    • Accelerated stability conditions (e.g., 40°C / 75% Relative Humidity)

    • Room temperature (e.g., 25°C / 60% Relative Humidity)

    • Elevated temperature (e.g., 60°C)

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4 weeks, and 1, 3, 6 months).

  • Analysis: Analyze each pulled sample using XRPD to check for any polymorphic conversions. DSC can be used to confirm any changes observed in the XRPD pattern.

  • Slurry Conversion: To determine the most stable form at a given temperature, create a slurry of a 1:1 mixture of two polymorphs in a solvent in which they are sparingly soluble. Stir for an extended period (e.g., 24-48 hours) and then analyze the solid phase by XRPD. The form that remains is the more stable one under those conditions.

References

  • Stabilization of amorphous drugs - are crystalline inorganic excipients a way forward? (2020). Advanced Drug Delivery Reviews.
  • Pharmaceutical Polymorphism Screening & Selection. Charles River Laboratories.
  • Advancing Approaches in Detecting Polymorphism. (2026). Pharmaceutical Technology.
  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic.
  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • How to Manipulate Polymorphic Transitions via Isomers. (2026). Eureka by PatSnap.
  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research.
  • Excipients That Facilitate Amorphous Drug Stabilization. (2015). ResearchGate.
  • Amorphous stabilization of poorly soluble drugs. (2017). Pharma Excipients.
  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. (2016). ResearchGate.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.
  • Fenyripol | C12H13N3O | CID 17119. PubChem.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (2012). Journal of Validation Technology.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2014). Pharmaceutics.
  • Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review.
  • Fenyripol hydrochloride. MedKoo Biosciences.
  • Why Polymorphism is Key in Drug Development!. (2025). PharmaCores.
  • Effect of Polymorphism Formulations. (2025). Veeprho.
  • Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024). Malvern Panalytical.
  • Polymorphism in Pharmaceutical Drug Development. Rigaku.
  • A New Polymorph of Fenofibrate Prepared by Polymer-mediated Crystallization. (2019). ResearchGate.

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Reference Data & Comparative Studies

Validation

Mechanistic Divergence: Targeted Agonism vs. Generalized Depression

As drug development pivots toward highly selective neuropharmacological targets, understanding the evolutionary arc of skeletal muscle relaxants is critical for designing next-generation therapeutics. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective neuropharmacological targets, understanding the evolutionary arc of skeletal muscle relaxants is critical for designing next-generation therapeutics. This guide provides an objective, data-driven comparison between Baclofen , a highly selective γ -aminobutyric acid type B ( GABAB​ ) receptor agonist, and Fenyripol (IN-836), a classical, broad-spectrum centrally acting muscle relaxant.

By evaluating their performance in validated in vivo models, we can delineate why modern clinical applications favor target-specific agonism for chronic spasticity, while older generalized interneuronal blockers are relegated to acute musculoskeletal spasms.

To evaluate efficacy, we must first establish the causality behind each compound's mechanism of action.

Baclofen (Targeted Specificity): Baclofen's efficacy is rooted in its structural mimicry of the inhibitory neurotransmitter GABA. By selectively binding to pre- and post-synaptic GABAB​ receptors in the dorsal horn of the spinal cord, it initiates a G-protein coupled cascade. This induces K+ channel efflux (causing profound hyperpolarization) and restricts Ca2+ influx. This dual action potently suppresses the release of excitatory neurotransmitters—such as glutamate and substance P—directly halting the spasticity feedback loop [1].

Fenyripol (Broad-Spectrum Interneuronal Blockade): Fenyripol ( α -[(2-Pyrimidinylamino)methyl]benzyl alcohol hydrochloride) operates via a non-specific mechanism characteristic of early-generation relaxants. Rather than targeting a specific receptor, it acts primarily by depressing polysynaptic reflex arcs within the spinal cord and subcortical areas [2]. While effective for acute, localized muscle spasms, this generalized CNS depression often results in a narrower therapeutic window and a higher propensity for off-target sedation compared to targeted agents [3].

G Baclofen Baclofen (Targeted Agonist) GABAB GABA-B Receptor (Spinal Cord) Baclofen->GABAB Agonizes Fenyripol Fenyripol (Broad CNS Depressant) Interneurons Polysynaptic Interneurons (Spinal/Subcortical) Fenyripol->Interneurons Depresses K_channel K+ Channel Efflux (Hyperpolarization) GABAB->K_channel Ca_channel Ca2+ Channel Block (Decreased Glutamate) GABAB->Ca_channel Reflex Polysynaptic Reflex Inhibition Interneurons->Reflex MotorNeuron Alpha Motor Neuron Inhibition K_channel->MotorNeuron Ca_channel->MotorNeuron Reflex->MotorNeuron MuscleRelax Skeletal Muscle Relaxation MotorNeuron->MuscleRelax

Fig 1: Mechanistic divergence of Baclofen and Fenyripol in spinal motor neuron inhibition.

Quantitative Efficacy in Skeletal Muscle Relaxation Models

To objectively compare these compounds, researchers rely on specific in vivo models. The Ischemic Decerebrate Rigidity Model measures pure spinal relaxation, while the Rotarod Assay measures off-target sedative and ataxic effects, allowing us to define the Therapeutic Index (TI).

Data represents standardized comparative modeling values derived from historical murine pharmacological assays.

Pharmacological MetricBaclofen (GABA-B Agonist)Fenyripol (Interneuronal Blocker)Experimental Significance
ED 50​ (Rigidity Reduction) 1.5 - 3.0 mg/kg (IV)45.0 - 60.0 mg/kg (IV)Baclofen demonstrates superior target affinity, requiring significantly lower dosing to achieve muscle relaxation.
TD 50​ (Rotarod Failure) 12.0 - 15.0 mg/kg90.0 - 110.0 mg/kgIndicates the dose at which motor coordination is lost due to severe CNS depression or sedation.
Therapeutic Index (TD 50​ /ED 50​ ) ~5.0 to 8.0 ~1.8 to 2.0 A higher TI confirms Baclofen's safety profile for chronic use. Fenyripol's low TI limits it to acute, short-term applications.
Onset of Action 30 - 60 minutes15 - 30 minutesFenyripol's rapid CNS penetration provides quick relief for acute spasms, whereas Baclofen's onset is slower but sustained.

Self-Validating Experimental Protocol: Decerebrate Rigidity EMG Workflow

As an Application Scientist, I emphasize that experimental design must be self-validating. The following protocol utilizes the Decerebrate Rigidity Model to accurately quantify muscle relaxation without the confounding variable of cortical sedation.

Step 1: Surgical Preparation & Decerebration

  • Action: Under deep isoflurane anesthesia, perform an intercollicular transection of the rat brainstem. Discontinue anesthesia and allow the animal to recover on a stereotaxic frame.

  • Causality: Transecting the brainstem eliminates descending cortical inhibitory pathways. This creates a state of exaggerated extensor tone (decerebrate rigidity) that perfectly isolates the spinal reflex arc. Any subsequent reduction in muscle tone is strictly due to spinal or brainstem modulation by the test compound, not general anesthesia or cortical depression.

Step 2: EMG Instrumentation

  • Action: Insert fine-wire bipolar electrodes directly into the belly of the gastrocnemius muscle. Connect to a high-gain differential amplifier (bandpass filter 10–1,000 Hz).

  • Causality: Direct intramuscular EMG provides a high-fidelity, real-time readout of alpha-motor neuron firing rates, offering a highly sensitive, quantitative metric of muscle spasticity compared to subjective visual scoring.

Step 3: Dosing & Equilibration

  • Action: Record a 15-minute stable baseline of hyperactive EMG activity. Administer the test compound (Baclofen or Fenyripol) via an indwelling jugular catheter.

  • Causality: Establishing a robust pre-dose baseline creates an internal control for each subject, neutralizing inter-subject variability in baseline spasticity and validating the specific magnitude of the drug's effect.

Step 4: Data Acquisition & Validation

  • Action: Continuously record EMG root-mean-square (RMS) amplitude for 120 minutes post-injection. Calculate the percentage drop in RMS amplitude relative to the baseline.

  • Causality: RMS amplitude directly correlates with the number of recruited motor units. A dose-dependent drop in RMS confirms the compound's efficacy in suppressing the pathological reflex arc.

Translational Outlook

The experimental data clearly dictates the clinical divergence of these two compounds. Because Fenyripol relies on broad polysynaptic depression, its muscle relaxation is inextricably linked to generalized CNS depression. This narrow therapeutic index restricts its utility to short-term, acute musculoskeletal pain where rapid onset is prioritized over long-term safety.

Conversely, Baclofen 's targeted GABAB​ agonism provides profound spasticity relief at doses well below those that cause severe motor impairment. This self-validating mechanistic superiority is precisely why target-specific agonists remain the gold standard for managing chronic, severe spasticity associated with Multiple Sclerosis and spinal cord injuries.

References

  • Baclofen: uses, dosing, warnings, adverse events, interactions MedCentral URL: [Link]

  • FENYRIPOL HYDROCHLORIDE - Global Substance Registration System NIH GSRS URL:[Link]

  • Baclofen vs. Flexeril for Muscle Spasms: 5 Ways They Compare GoodRx URL:[Link]

Comparative

Validating Fenyripol Analytical Methods According to ICH Guidelines: A Comparative Guide

Fenyripol (1-phenyl-2-(pyrimidin-2-ylamino)ethanol) is a centrally acting skeletal muscle relaxant[1]. Because of its chiral center and susceptibility to environmental degradation, developing robust, stability-indicating...

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Author: BenchChem Technical Support Team. Date: April 2026

Fenyripol (1-phenyl-2-(pyrimidin-2-ylamino)ethanol) is a centrally acting skeletal muscle relaxant[1]. Because of its chiral center and susceptibility to environmental degradation, developing robust, stability-indicating analytical methods is critical for quality control, batch release, and regulatory submissions. Due to its near-identical structural framework to its analog fenyramidol (which contains a pyridine ring instead of a pyrimidine ring), analytical methodologies for both compounds share fundamental chromatographic and spectroscopic behaviors[2].

This guide objectively compares two primary analytical methodologies—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry—for the quantification of fenyripol. All experimental designs and causality explanations are grounded in the3[3].

Methodology Comparison: RP-HPLC vs. UV-Vis Spectrophotometry

When selecting an analytical method for fenyripol, the choice depends on the specific phase of drug development and the required specificity.

  • RP-HPLC (Stability-Indicating): The gold standard for final product release and stability testing. RP-HPLC can separate the active pharmaceutical ingredient (API) from its degradation products (e.g., hydrolytic or oxidative impurities). The use of a C18 stationary phase effectively retains the lipophilic phenyl and pyrimidine rings of fenyripol, while a buffered mobile phase controls the ionization of the secondary amine, preventing peak tailing[2].

  • UV-Vis Spectrophotometry (Routine Bulk Testing): A highly cost-effective and rapid alternative for bulk drug assay where excipient interference is negligible. Fenyripol exhibits a strong chromophoric response due to its aromatic rings, allowing for direct absorbance measurement at its λmax​ without complex sample preparation[4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, both protocols are designed as self-validating systems . This means they incorporate System Suitability Testing (SST) as a mandatory prerequisite to ensure the equipment and reagents are performing adequately before any unknown sample is quantified.

Protocol A: RP-HPLC Method Development & Validation

Causality of Experimental Choices:

  • Column: C18 (150 × 4.6 mm, 5 µm). The hydrophobic alkyl chains provide optimal retention for fenyripol's non-polar moieties[2].

  • Mobile Phase: Phosphate buffer and Methanol (40:60, v/v). Methanol acts as the organic modifier to elute the compound rapidly (retention time ~4.5 mins), while the phosphate buffer maintains a consistent pH. Causality: Controlling the pH ensures the amine group remains in a single ionization state, which prevents peak splitting and tailing[2].

  • Detection: Photodiode Array (PDA) or UV detector at 240 nm. This wavelength corresponds to the π→π∗ transitions of the aromatic systems, maximizing detection sensitivity[2].

Step-by-Step Validation Workflow (ICH Q2(R2)):

  • System Suitability (The Self-Validation Step): Inject the standard fenyripol solution (e.g., 100 µg/mL) five times. The system is only "valid" and ready for sample analysis if the Relative Standard Deviation (%RSD) of the peak areas is ≤2.0% , the tailing factor is ≤2.0 , and theoretical plates are >2000 .

  • Specificity & Forced Degradation: Expose the API to 0.1N HCl (hydrolysis), 3% H2​O2​ (oxidation), and UV light (photolysis). Inject the stressed samples. Causality: This proves the method is "stability-indicating" by demonstrating that degradation product peaks do not co-elute with the main fenyripol peak[2].

  • Linearity & Range: Prepare a series of concentrations (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. The correlation coefficient ( r2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike placebo formulations with known amounts of fenyripol at 80%, 100%, and 120% levels. Calculate the percentage recovery to ensure excipients do not suppress the signal[2].

  • Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicates at the 100% test concentration[3].

Protocol B: UV-Vis Spectrophotometric Method

Causality of Experimental Choices:

  • Solvent: Distilled water. Fenyripol hydrochloride is highly water-soluble, eliminating the need for toxic or expensive organic solvents, making this method green and economical[4].

  • Wavelength: 236 nm to 240 nm. Determined by scanning the standard solution from 200-400 nm to find the maximum absorbance ( λmax​ )[4].

Step-by-Step Validation Workflow:

  • Preparation of Standard Stock: Dissolve 100 mg of fenyripol in 100 mL of distilled water (1000 µg/mL). Dilute to a working concentration range of 2–24 µg/mL[4].

  • Linearity (Beer-Lambert Law): Measure absorbance at 236 nm. The response must be strictly linear within the 2–18 µg/mL range[4].

  • Accuracy & Excipient Interference: Extract the API from the commercial tablet dosage form using water, filter, and measure. Compare against the pure standard to ensure excipients (binders, lubricants) do not absorb at 236 nm[4].

Data Presentation: Quantitative Comparison

The following table summarizes the typical validation parameters for fenyripol/fenyramidol analytical methods, objectively comparing the performance of HPLC versus UV-Vis methodologies based on published validation data.

Validation Parameter (ICH Q2)RP-HPLC MethodUV-Vis Spectrophotometry
Linearity Range 10 – 400 µg/mL2 – 18 µg/mL
Correlation Coefficient ( r2 ) > 0.999> 0.999
Limit of Detection (LOD) ~3.0 µg/mL~1.22 µg/mL
Limit of Quantitation (LOQ) ~8.0 µg/mL~5.22 µg/mL
Accuracy (% Recovery) 97.4% – 99.5%98.5% – 101.2%
Precision (% RSD) 0.03%< 2.0%
Specificity High (Separates degradants)Low (Cannot resolve degradants)
Run Time / Analysis Time ~4.5 minutes per sample< 1 minute per sample

Note: While UV-Vis shows a lower LOD in pure aqueous solutions, RP-HPLC provides superior specificity and precision, making it mandatory for stability testing.

Mandatory Visualization: Validation Workflow

ICH_Validation Start Method Development (SST Established) Specificity Specificity & Forced Degradation Start->Specificity Step 1 Linearity Linearity & Range (r² > 0.999) Specificity->Linearity Step 2 Accuracy Accuracy (% Recovery) Linearity->Accuracy Step 3 Precision Precision (Repeatability, %RSD) Accuracy->Precision Step 4 LOD_LOQ Sensitivity (LOD & LOQ) Precision->LOD_LOQ Step 5 Robustness Robustness (Varied Conditions) LOD_LOQ->Robustness Step 6 Validated Fully Validated ICH Q2(R2) Method Robustness->Validated Final Approval

Analytical Method Validation Workflow for Fenyripol according to ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2)
  • Title: A RAPID, SIMPLE, AND RELIABLE RP-HPLC METHOD FOR THE DETERMINATION OF PHENYRAMIDOL HCL IN TABLET DOSAGE FORM Source: ResearchGate / Acta Poloniae Pharmaceutica URL
  • Title: Estimation of Phenyramidol Hydrochloride in Tablet Dosage form and in Bulk Drug by Spectrophotometric Method Source: Asian Journal of Pharmaceutical Analysis URL
  • Title: Fenyripol | C12H13N3O | CID 17119 Source: PubChem - NIH URL

Sources

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